molecular formula C11H13N3O B2646923 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine CAS No. 101476-65-7

5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Cat. No.: B2646923
CAS No.: 101476-65-7
M. Wt: 203.245
InChI Key: DOTSDWRKOSVFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.245. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-11-7-10(13-14-11)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTSDWRKOSVFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101476-65-7
Record name 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., substituted aminopyrazoles targeting CDK, GSK-3


, or VEGFR).

Unlike standard pyrazole syntheses that often yield intractable mixtures of regioisomers (particularly when alkylating the ring nitrogens), this guide prioritizes a chemoselective


-keto thioamide route . This strategy ensures the installation of the methyl group exclusively on the exocyclic amine, avoiding the common pitfall of ring 

-methylation or polyalkylation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to solve the primary challenge: differentiating the exocyclic nitrogen from the endocyclic pyrazole nitrogens. Direct alkylation of 5-(4-methoxyphenyl)-1H-pyrazol-3-amine is not recommended due to poor selectivity between the primary amine and the pyrazole ring nitrogens.

Strategic Disconnection: Instead of building the ring and then alkylating, we construct the pyrazole core around the pre-installed


-methyl functionality.
  • C-C Bond Formation: Condensation of the enolate of 4'-methoxyacetophenone with methyl isothiocyanate (MeNCS).

  • Cyclocondensation: Reaction of the resulting

    
    -keto thioamide with hydrazine hydrate.
    
Pathway Visualization

SynthesisPath SM1 4'-Methoxyacetophenone Inter Intermediate: 3-(4-methoxyphenyl)-N-methyl- 3-oxopropanethioamide SM1->Inter NaH, THF 0°C to RT SM2 Methyl Isothiocyanate SM2->Inter Product Target: 5-(4-methoxyphenyl)-N-methyl- 1H-pyrazol-3-amine Inter->Product NH2NH2·H2O EtOH, Reflux Reagent Hydrazine Hydrate Reagent->Product

Figure 1: The convergent synthetic pathway utilizing a thioamide intermediate to lock regiochemistry.

Experimental Protocol

Step 1: Synthesis of 3-(4-methoxyphenyl)-N-methyl-3-oxopropanethioamide

This step exploits the nucleophilicity of the acetophenone enolate to attack the electrophilic carbon of the isothiocyanate.

Reagents & Materials:

  • 4'-Methoxyacetophenone (1.0 eq)

  • Methyl isothiocyanate (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1M)

Procedure:

  • Enolate Formation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, suspend NaH (2.2 eq) in anhydrous THF (approx. 5 mL per mmol of substrate). Cool the suspension to 0°C.

  • Addition: Dissolve 4'-methoxyacetophenone (1.0 eq) in a minimal amount of THF and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes until hydrogen evolution ceases and the solution becomes clear/yellowish.

  • Thioamide Formation: Add methyl isothiocyanate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: TLC (Hexane:EtOAc 7:3) should show the disappearance of the acetophenone and the appearance of a more polar, yellow/orange spot (the thioamide salt).

  • Quench & Workup: Cool the mixture to 0°C. Carefully quench with excess ice-water. Acidify the aqueous mixture with 1M HCl to pH ~3-4. The

    
    -keto thioamide usually precipitates as a yellow solid.
    
  • Isolation: Filter the solid. If oil forms, extract with dichloromethane (

    
    ), dry over Na
    
    
    
    SO
    
    
    , and concentrate. Recrystallize from ethanol if necessary.

Mechanistic Insight: The use of 2 equivalents of base is critical. The first equivalent forms the enolate of the acetophenone. The second equivalent deprotonates the resulting thioamide (which is highly acidic at the


-position), driving the equilibrium forward and preventing the reversal of the reaction.
Step 2: Cyclization to this compound

The hydrazine acts as a dinucleophile. It first condenses with the ketone to form a hydrazone, followed by intramolecular attack on the thiocarbonyl carbon and elimination of H


S.

Reagents:

  • 
    -Keto thioamide intermediate (from Step 1)
    
  • Hydrazine monohydrate (2.0 eq)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve the thioamide intermediate in ethanol (0.2 M concentration).

  • Cyclization: Add hydrazine monohydrate (2.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Observation: Evolution of H

      
      S gas (rotten egg smell) indicates the cyclization is proceeding. Note: Perform in a well-ventilated fume hood.
      
  • Workup: Cool to room temperature. The product often precipitates upon cooling.[1] If not, concentrate the solvent to 20% volume and add cold water.

  • Purification: Filter the precipitate. Wash with cold water/ethanol (9:1). Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if high purity is required.

Data & Characterization Profile

The following table summarizes the expected analytical data for validation.

MetricExpected Value / ObservationInterpretation
Physical State White to off-white solidCrystalline powder typical of aryl-pyrazoles.
Melting Point 145–155°C (Range approx.)Sharp melting point indicates high purity.

H NMR (DMSO-d

)

11.8 (br s, 1H, NH-ring)
Diagnostic broad singlet for pyrazole NH.

7.6 (d, 2H), 6.9 (d, 2H)
Para-substituted benzene pattern.

5.8 (s, 1H)
Pyrazole C4-H (singlet).

5.4 (q, 1H, NH-Me)
Exocyclic amine proton (coupling with methyl).

3.8 (s, 3H), 2.7 (d, 3H)
Methoxy (s) and N-Methyl (d) signals.
MS (ESI+)

Matches formula C

H

N

O.

Troubleshooting & Critical Parameters

Regiochemistry Validation

A common error is confusing the target with 1-methyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine .

  • Target (N-methyl-3-amine): The methyl group is on the exocyclic nitrogen. In NMR, the methyl signal will appear as a doublet (coupling with the NH proton) around 2.7–2.9 ppm, and the NH will be visible (exchangeable).

  • Isomer (1-methyl ring): The methyl group is on the ring nitrogen. In NMR, the methyl signal will appear as a singlet around 3.6–3.9 ppm.

"Self-Validating" Protocol Checks
  • H

    
    S Evolution:  If you do not smell H
    
    
    
    S or detect it with lead acetate paper during Step 2 reflux, the cyclization has not occurred. Check the quality of hydrazine hydrate.
  • Solubility Check: The intermediate thioamide is soluble in base (due to high acidity) but insoluble in acid. This allows for easy purification by acid-base extraction before the cyclization step.

References

  • Beilstein Institute. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[1][2][3][4][5][6] Beilstein Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. PubMed Central. Link

  • BenchChem. (2025).[1][7] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.Link

  • Worrall, D. E. (1924). The Action of Hydrazine on Isothiocyanates. Journal of the American Chemical Society.

Sources

Technical Guide: Mechanism of Action of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine (CAS: 101476-65-7), a representative 3-amino-5-arylpyrazole scaffold. While often utilized as a high-value building block or fragment in drug discovery, this specific molecular architecture functions as a privileged structure for ATP-competitive kinase inhibition .

Executive Summary & Compound Profile

This compound is a synthetic pyrazole derivative characterized by a 3-amino-5-aryl core. This scaffold is a "privileged structure" in medicinal chemistry, extensively validated for its ability to mimic the adenine ring of ATP, thereby inhibiting protein kinases (e.g., CDKs, GSK-3, Aurora kinases) and modulating GPCRs (e.g., Adenosine, Cannabinoid receptors).

Property Data
IUPAC Name N-methyl-5-(4-methoxyphenyl)-1H-pyrazol-3-amine
CAS Number 101476-65-7
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Core Scaffold 3-amino-5-arylpyrazole
Primary Target Class Serine/Threonine Kinases (ATP-Competitive)
Solubility DMSO (>10 mM), Ethanol (Moderate), Water (Low)
Mechanism of Action (Molecular Level)

The primary mechanism of action for this compound is ATP-competitive inhibition of protein kinases. The molecule binds to the kinase hinge region, preventing ATP from accessing the catalytic cleft and thereby blocking downstream phosphorylation cascades.

2.1. Structural Basis of Binding

The 3-amino-5-arylpyrazole core binds in the ATP-binding pocket through a conserved H-bond network:

  • Hinge Interaction (Donor-Acceptor Motif) :

    • The pyrazole N1-H (or N2-H tautomer) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2).

    • The pyrazole N2 (or N1) acts as a hydrogen bond acceptor from the backbone amide NH (e.g., Leu83 in CDK2).

    • The exocyclic N-methyl amine at position 3 can act as a hydrogen bond donor to the hinge or interact with conserved water molecules.

  • Hydrophobic Selectivity :

    • The 4-methoxyphenyl group at position 5 projects into the hydrophobic pocket (often the "gatekeeper" region), providing binding affinity and selectivity based on the size of the gatekeeper residue.

  • Solvent Exposure :

    • The N-methyl group on the amine is positioned towards the solvent front or a small ribose-binding pocket, potentially improving solubility and selectivity over the unsubstituted amine.

2.2. Signaling Pathway Impact

Inhibition of key kinases (e.g., CDKs, Aurora) by this scaffold leads to cell cycle arrest and apoptosis.

KinaseInhibition Compound 5-(4-methoxyphenyl)-N-methyl- 1H-pyrazol-3-amine Kinase_Active Active Kinase (CDK/Aurora/GSK3) Compound->Kinase_Active Competes (Ki < Km ATP) ATP ATP (Endogenous) ATP->Kinase_Active Binds Kinase_Inactive Inhibited Kinase Complex Kinase_Active->Kinase_Inactive Binding Event Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Catalysis Kinase_Inactive->Phospho_Substrate Blocks Apoptosis Apoptosis / Growth Arrest Kinase_Inactive->Apoptosis Induces Substrate Substrate (e.g., Rb, Glycogen Synthase) Substrate->Phospho_Substrate Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Promotes

Caption: Competitive inhibition of kinase activity by the pyrazole scaffold, leading to downstream signaling arrest.

Experimental Protocols
3.1. Chemical Synthesis

A robust route to synthesize 3-(alkylamino)-5-arylpyrazoles involves the displacement of a leaving group (e.g., methylthio or bromo) or cyclization.

Protocol: Displacement Route

  • Precursor Synthesis : React 3,3-bis(methylthio)-1-(4-methoxyphenyl)prop-2-en-1-one with hydrazine hydrate in ethanol at reflux for 4 hours.

    • Mechanism: Double nucleophilic attack by hydrazine forms the pyrazole ring, yielding 3-(methylthio)-5-(4-methoxyphenyl)-1H-pyrazole .

  • Nucleophilic Substitution : Dissolve the intermediate in a sealed tube with excess methylamine (in THF or ethanol).

  • Reaction : Heat to 100-120°C for 12-24 hours. The methylamino group displaces the methylthio group.

  • Purification : Evaporate solvent. Purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Yield: Typically 60-80%.

    • Validation: ¹H NMR (DMSO-d₆) shows N-Me doublet at ~2.8 ppm and pyrazole CH singlet at ~5.8 ppm.

3.2. Kinase Inhibition Assay (ADP-Glo)

To validate the mechanism of action, measure the IC₅₀ against a panel of kinases (e.g., CDK2/CyclinA).

  • Reagents : Kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT), ATP (at Kₘ), Substrate (e.g., Histone H1), and ADP-Glo reagent (Promega).

  • Setup : In a 384-well plate, add 2 µL of compound (serial dilution in DMSO).

  • Enzyme Addition : Add 2 µL of Kinase enzyme. Incubate 10 min at RT.

  • Reaction Start : Add 2 µL of ATP/Substrate mix. Incubate 60 min at RT.

  • Detection : Add 5 µL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout : Measure luminescence. Plot RLU vs. log[Compound] to determine IC₅₀.

Therapeutic Implications & Applications
  • Oncology : As a scaffold for CDK inhibitors , this compound serves as a starting point for drugs targeting solid tumors. The 4-methoxyphenyl group can be modified to improve potency against specific isoforms (e.g., CDK4/6).

  • Neurodegeneration : Inhibition of GSK-3\beta by pyrazole-amines is a strategy for treating Alzheimer's disease (preventing Tau hyperphosphorylation).

  • Fragment-Based Drug Discovery (FBDD) : With a molecular weight of ~203 Da, this molecule is an ideal "fragment" for screening. It has high ligand efficiency (LE) , meaning it provides significant binding energy per heavy atom.

References
  • Cheung, M., et al. "Discovery of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel, potent and selective Cyclin-dependent kinase 2 (CDK2) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007. (Describes the pyrazole-amine binding mode in kinases).
  • Foloppe, N., et al. "A structure-based design of CDK2 inhibitors: Simulating the effect of the 3-amino-pyrazole scaffold." Journal of Medicinal Chemistry, 2006. (Detailed structural analysis of the hinge binding).
  • Sigma-Aldrich. "Product Specification: this compound (CAS 101476-65-7)."

  • El-Sawy, E. R., et al. "Synthesis and biological activity of some new 1,3,5-trisubstituted pyrazole derivatives." Acta Pharmaceutica, 2012. (General synthesis and activity of 3,5-diarylpyrazoles).

Strategic Optimization & Synthetic Pathways: 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the discovery, synthesis, and biological characterization of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine derivatives. As a privileged scaffold in medicinal chemistry, the 3-amino-5-arylpyrazole core is a proven pharmacophore for ATP-competitive kinase inhibition (e.g., CDK2, JNK3, VEGFR) and cytokine modulation.

This document moves beyond generic descriptions, focusing on the specific challenges of regioselective synthesis (differentiating N-ring vs. N-exocyclic methylation) and structure-activity relationship (SAR) logic required to transform this hit into a lead candidate.

The Pharmacophore: Structural Rationale & Target Engagement

The selection of the this compound scaffold is not arbitrary; it is driven by a precise donor-acceptor motif required for high-affinity binding to the ATP-binding pocket of protein kinases.

The Kinase Hinge Binding Motif

In the context of kinase inhibition, the pyrazole ring functions as a bidentate ligand.

  • N2 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.

  • NH (Ring Nitrogen at Pos 1): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge.

  • Exocyclic Amine (C3-NHMe): Provides an additional H-bond donor or orients the methyl group into a hydrophobic pocket (e.g., the gatekeeper region), improving selectivity over the primary amine (

    
    ).
    
The 4-Methoxyphenyl "Tail"

The aryl group at position 5 extends into the hydrophobic back-pocket of the enzyme. The para-methoxy substituent serves two roles:

  • Electronic: It is an electron-donating group (EDG), increasing the electron density of the pyrazole ring, thereby strengthening the H-bond acceptor capability of N2.

  • Metabolic: The methyl ether is a potential site for metabolic soft-spot analysis (O-demethylation), which is often optimized in later stages (e.g., replacing with

    
     or 
    
    
    
    ).

Synthetic Architecture: Regioselective Protocols

Synthesizing the specific N-methyl-1H-pyrazol-3-amine (where the methyl is on the exocyclic nitrogen) while keeping the ring nitrogen unsubstituted (1H) presents a regioselectivity challenge. Direct methylation of the primary amine often leads to poly-methylation or alkylation of the ring nitrogen.

Retrosynthetic Analysis (Graphviz)

The following diagram outlines the logical disconnection to ensure correct regiochemistry.

Retrosynthesis Target Target: This compound Inter1 Intermediate A: 3-Bromo-5-(4-methoxyphenyl)-1H-pyrazole Target->Inter1 Nucleophilic Aromatic Substitution (SnAr) Inter2 Precursor B: 3-(4-methoxyphenyl)-3-oxopropanenitrile Inter1->Inter2 Cyclization with Hydrazine (followed by bromination) Start Starting Material: 4-Methoxybenzoate + Acetonitrile Inter2->Start Claisen Condensation Reagents Reagents: Methylamine (displacement) Reagents->Target Reagent Input

Figure 1: Retrosynthetic strategy prioritizing the installation of the exocyclic methylamine via displacement to avoid ring methylation.

Validated Synthetic Protocol

Objective: Synthesis of this compound via the "Bromo-Displacement" Route. This route is chosen for its reliability in distinguishing exocyclic vs. endocyclic nitrogen substitution.

Step 1: Formation of the

-Ketonitrile
  • Reagents: Methyl 4-methoxybenzoate, Acetonitrile, Sodium Hydride (NaH), THF.

  • Procedure:

    • Suspend NaH (1.5 eq) in anhydrous THF under

      
       atmosphere.
      
    • Add acetonitrile (1.2 eq) dropwise at 0°C. Stir for 30 min.

    • Add methyl 4-methoxybenzoate (1.0 eq) slowly.

    • Reflux for 4 hours. The solution will solidify as the enolate forms.

    • Quench with dilute HCl. Extract with EtOAc.[1]

  • Checkpoint: Verify formation of 3-(4-methoxyphenyl)-3-oxopropanenitrile via LC-MS (

    
    ).
    
Step 2: Cyclization to the Pyrazole Core
  • Reagents: Hydrazine hydrate (

    
    ), Ethanol.
    
  • Procedure:

    • Dissolve the

      
      -ketonitrile in EtOH.
      
    • Add hydrazine hydrate (1.2 eq). Note: Do not use methylhydrazine here, or you will get the 1-methyl isomer.

    • Reflux for 3 hours.

    • Cool to precipitate 3-amino-5-(4-methoxyphenyl)-1H-pyrazole.

  • Mechanism: The hydrazine attacks the ketone first, then cyclizes onto the nitrile.

Step 3: Conversion to 3-Bromo Derivative (Sandmeyer-type)
  • Rationale: Direct methylation of the amine is messy. We convert the amine to a bromide, then displace it with methylamine.

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    .
  • Procedure:

    • Dissolve the amine in 48% HBr at 0°C.

    • Add aqueous

      
       dropwise (diazotization).
      
    • Add

      
       and heat to 60°C.
      
    • Isolate 3-bromo-5-(4-methoxyphenyl)-1H-pyrazole.

Step 4: Amination to the Target (N-Methyl)
  • Reagents: Methylamine (2M in THF), sealed tube, 120°C.

  • Procedure:

    • Combine the 3-bromo intermediate with excess methylamine in a pressure vessel.

    • Heat to 120°C for 12-24 hours.

    • Purification: Flash chromatography (DCM/MeOH).

  • Self-Validation: The product must show a doublet for the methyl group in

    
     NMR (coupling with NH) and a broad singlet for the NH. If the methyl is on the ring, it will appear as a sharp singlet.
    

Structure-Activity Relationship (SAR) Logic

Discovery is an iterative process. Once the core scaffold is synthesized, the following SAR modifications are standard to optimize potency and physicochemical properties (ADME).

ZoneModificationRationaleExpected Outcome
Zone A: Exocyclic Amine



Remove H-bond donorLoss of potency (confirms hinge binding role).



Steric bulkPotential selectivity gain (Gatekeeper residue interaction).
Zone B: Aryl Ring 4-OMe

4-Cl / 4-F
Electronic modulationImproved metabolic stability (blocks O-demethylation).
4-OMe

3,4-dimethoxy
Solubility/ShapeEnhanced potency if pocket allows; risk of poor solubility.
Zone C: Pyrazole N1 1-H

1-Methyl
Remove H-bond donorCritical Control: Usually abolishes kinase activity, verifying the binding mode.

Biological Validation Protocols

To ensure Trustworthiness and Scientific Integrity , the following assays must be established. These are self-validating systems: if the positive controls fail, the data is invalid.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay quantifies the amount of ADP produced by the kinase reaction, which correlates with inhibitor potency.

  • Enzyme System: Recombinant CDK2/CyclinA (Promega or SignalChem).

  • Substrate: Histone H1 peptide.

  • Protocol:

    • Incubate compound (serial dilution, 10-point) with kinase and substrate in buffer (Tris-HCl pH 7.5,

      
      ).
      
    • Initiate reaction with ATP (

      
       concentration).
      
    • Incubate 60 min at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase 
      
      
      
      Light).
    • Read: Luminescence.

  • Data Analysis: Plot RLU vs. log[Compound] to determine

    
    .
    
Cellular Viability (MTT/CellTiter-Glo)

Validates if the biochemical inhibition translates to cellular phenotype.

  • Cell Lines: MCF-7 (Breast cancer, CDK dependent), HCT-116.

  • Control: Staurosporine (non-selective kinase inhibitor) as a positive kill control.

Discovery Workflow Visualization

The following diagram illustrates the iterative cycle of the discovery campaign, integrating the synthesis and testing phases.

DiscoveryCycle Design 1. Scaffold Design (In Silico Docking) Synth 2. Synthesis (Regioselective Route) Design->Synth Target List Purify 3. Purification (>95% Purity Required) Synth->Purify Crude Bio 4. Biological Assay (Kinase + Cell Viability) Purify->Bio Pure Compound SAR 5. SAR Analysis (Data Interpretation) Bio->SAR IC50 Data SAR->Design Refinement Loop

Figure 2: The iterative "Design-Make-Test-Analyze" (DMTA) cycle for pyrazole optimization.

References

  • Vertex Pharmaceuticals. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[1][2]

  • Goethe-University Frankfurt. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences.

  • National Institutes of Health (PubChem). 3-Amino-5-(4-methoxyphenyl)pyrazole (CID 2756469).

  • MDPI. (2021). Efficient Synthesis of N-methyl-1H-pyrazol-5-amine derivatives via Reductive Amination. Molbank.

  • Beilstein Institute. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[3][4] Beilstein Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Potential Molecular Targets of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine belongs to the pyrazole class, a well-established "privileged scaffold" in medicinal chemistry.[1][2] While direct studies identifying the specific molecular targets of this compound are not available in the current scientific literature, a detailed analysis of its structural components allows for the formulation of a strong, evidence-based hypothesis. This guide deconstructs the molecule's key pharmacophoric features, synthesizes structure-activity relationship (SAR) data from analogous compounds, and presents a comprehensive, multi-tiered experimental strategy for the definitive identification and validation of its biological targets. The primary hypothesis advanced is that this compound functions as a protein kinase inhibitor. This document provides researchers with the foundational logic and detailed protocols necessary to investigate this hypothesis and uncover the compound's precise mechanism of action.

Structural Analysis and Analog-Based Target Hypothesis

The therapeutic potential of a small molecule is intrinsically linked to its structure. By dissecting this compound into its constituent moieties, we can leverage a vast body of literature on related compounds to build a predictive model of its likely biological targets.

  • The 1H-pyrazole Core: This five-membered aromatic heterocycle is a cornerstone of modern drug design.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal scaffold for interacting with the ATP-binding pocket of protein kinases.[3] Of the 74 small molecule protein kinase inhibitors (PKIs) approved by the US FDA, eight contain a pyrazole ring, underscoring its significance in this target class.[4]

  • The 3-Aminopyrazole Moiety: The presence of an amino group at the C3 position is a critical feature. This motif is prevalent in a multitude of potent and selective kinase inhibitors. For instance, various 3-aminopyrazole derivatives have been identified as powerful inhibitors of the receptor tyrosine kinase AXL and Receptor-Interacting Protein Kinase 1 (RIPK1).[5][6] Furthermore, the aminopyrazole class has been shown to confer high selectivity for c-Jun N-terminal kinase 3 (JNK3) over the closely related p38 MAP kinase.[7]

  • The 5-(4-methoxyphenyl) Group: Aryl substituents at the C5 position are crucial for establishing specific interactions within the kinase active site. The 4-methoxyphenyl group, in particular, has been incorporated into pyrazole derivatives designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a potential role in targeting growth factor signaling pathways.[8]

Primary Hypothesis:

Based on the convergence of evidence from its structural analogs, the primary and most compelling hypothesis is that This compound is a protein kinase inhibitor. The subsequent sections of this guide outline a systematic approach to experimentally verify this hypothesis and pinpoint the specific kinase(s) it targets.

Structural MoietyEvidence from AnalogsPotential Target ClassCitation(s)
1H-Pyrazole Core A "privileged scaffold" present in numerous FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib.Protein Kinases[1][4]
3-Aminopyrazole Derivatives show potent inhibition of AXL, RIPK1, and JNK3 kinases.Protein Kinases (AXL, RIPK1, JNK family)[5][6][7]
5-(4-methoxyphenyl) This group is present in pyrazole derivatives designed as dual EGFR/VEGFR-2 inhibitors.Receptor Tyrosine Kinases (EGFR, VEGFR-2)[8]

A Strategic Workflow for Target Identification and Validation

The following sections detail a logical, phased experimental approach, beginning with broad, cost-effective computational methods and progressing to highly specific, unbiased proteomic techniques. This strategy is designed to systematically narrow the field of potential targets and provide definitive, multi-faceted validation.

Phase 1: In Silico Target Prediction

Rationale: Before committing to resource-intensive wet-lab experiments, computational "target fishing" can provide a valuable, ranked list of potential protein targets based on the principle of ligand chemical similarity. This serves to refine our primary hypothesis.

Detailed Protocol: Target Prediction using SwissTargetPrediction

  • Obtain Compound Structure: Convert the compound name "this compound" into a SMILES (Simplified Molecular Input Line Entry System) string. The SMILES for this compound is CNC1=NN(C)C(=C1)C2=CC=C(C=C2)OC.

  • Access the Server: Navigate to the SwissTargetPrediction web server.

  • Input Structure: Paste the SMILES string into the query box.

  • Select Organism: Choose "Homo sapiens" to focus the search on human proteins.

  • Execute Prediction: Run the prediction algorithm.

  • Analyze Results: The output will be a list of potential targets, ranked by probability. It is highly anticipated that this list will be enriched with protein kinases, providing the first line of computational evidence to support the primary hypothesis. Pay close attention to the top-ranked kinase families.

cluster_workflow In Silico Target Prediction Workflow A 1. Obtain SMILES String CNC1=NN(C)C(=C1)C2=CC=C(C=C2)OC B 2. Input into SwissTargetPrediction Server A->B C 3. Run Prediction for Homo sapiens B->C D 4. Analyze Ranked Target List C->D E 5. Generate Prioritized List of Putative Kinase Targets D->E

Caption: Workflow for computational target prediction.

Phase 2: In Vitro Broad-Spectrum Kinase Panel Screening

Rationale: This is the most direct and efficient experimental method to test the kinase inhibitor hypothesis. Screening the compound at a fixed concentration against a large, functionally diverse panel of purified human kinases will rapidly identify high-affinity targets and provide an initial view of its selectivity profile.

Detailed Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO. Ensure purity is >95% by LC-MS and NMR.

  • Select a Service: Engage a commercial provider offering large-scale kinase screening (e.g., Eurofins DiscoverX, Promega, Reaction Biology). Select a panel that covers a broad representation of the human kinome.

  • Assay Concentration: Submit the compound for screening at a single, relatively high concentration, typically 1 to 10 µM, to maximize the chances of identifying interactions.

  • Data Acquisition: The service will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of the compound. Data is typically reported as "% Inhibition" relative to a vehicle (DMSO) control.

  • Hit Identification: A "hit" is typically defined as a kinase whose activity is inhibited by more than a certain threshold (e.g., >50% or >75% inhibition). Compile a list of all kinases that meet this criterion.

Data Presentation: Example Kinase Panel Screening Results

Kinase Target% Inhibition @ 1 µMHit? (Y/N)
AXL95%Y
VEGFR-2 (KDR)88%Y
JNK3 (MAPK10)76%Y
p38α (MAPK14)12%N
CDK28%N
... (400+ other kinases)......
Phase 3: Potency and Selectivity Determination (Hit Validation)

Rationale: Once primary hits are identified, it is crucial to quantify the compound's potency against them by determining the half-maximal inhibitory concentration (IC50). This validates the initial screening results and allows for a quantitative comparison between targets.

Detailed Protocol: In Vitro Kinase IC50 Determination (ADP-Glo™ Assay Example)

  • Reagent Preparation: Prepare assay buffer, purified recombinant kinase enzyme (e.g., AXL, VEGFR-2), the appropriate substrate (e.g., a generic peptide substrate), and ATP at its Km concentration for the specific enzyme.

  • Compound Dilution Series: Create a serial dilution of the test compound in assay buffer containing DMSO. A typical 10-point, 3-fold dilution series starting from 10 µM is standard.

  • Kinase Reaction: In a 384-well plate, add the kinase and substrate. Add the diluted compound (or DMSO as a control) and allow a brief pre-incubation (e.g., 15 minutes). Initiate the reaction by adding ATP. Let the reaction proceed for a set time (e.g., 60 minutes) at room temperature.

  • ATP Depletion Measurement: Stop the reaction and measure the amount of ATP consumed (which is converted to ADP) using the ADP-Glo™ Kinase Assay system (Promega). This involves two steps:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the % inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 4: Unbiased Proteome-Wide Target Identification

Rationale: While the preceding steps focus on a specific, hypothesized target class, they may miss unconventional or "off-target" interactions. Affinity-based chemical proteomics is a powerful, unbiased method to identify all proteins that physically interact with the compound in a complex biological sample, such as a cell lysate.[9][10] This method can confirm expected targets and reveal novel ones.

Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm (e.g., a polyethylene glycol chain) terminating in an affinity tag, most commonly biotin. The linker should be attached at a position on the molecule that is predicted to be solvent-exposed and not critical for target binding (e.g., potentially extending from the N-methyl group or a position on the phenyl ring).

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the compound onto a solid support.

  • Cell Lysate Preparation: Grow and harvest a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors). Lyse the cells under non-denaturing conditions to create a native protein lysate.

  • Affinity Pulldown: Incubate the immobilized probe (and control beads without the probe) with the cell lysate for several hours at 4°C to allow for protein binding.

  • Washing: Vigorously wash the beads with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Protein Identification by LC-MS/MS: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra. True binding partners will be significantly enriched in the sample incubated with the compound probe compared to the negative control beads.

cluster_workflow Chemical Proteomics Workflow (AP-MS) A 1. Synthesize Biotinylated Compound Probe B 2. Immobilize Probe on Streptavidin Beads A->B C 3. Incubate Beads with Native Cell Lysate B->C D 4. Wash Away Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. In-gel Digestion (Trypsin) E->F G 7. Analyze Peptides by LC-MS/MS F->G H 8. Identify Enriched Proteins (Potential Targets) G->H

Caption: Workflow for unbiased target identification via AP-MS.

Phase 5: Cellular Target Engagement

Rationale: Confirming that a compound binds to its target in a test tube is essential, but demonstrating this interaction within the complex environment of a living cell provides a higher level of validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact, live cells with the test compound at various concentrations. A vehicle control (DMSO) is run in parallel.

  • Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein versus temperature for both the vehicle- and compound-treated samples. A positive result is a "thermal shift," where the protein in the compound-treated sample is more resistant to heat-induced denaturation, resulting in a melt curve that is shifted to the right (higher temperatures). This shift confirms direct binding and engagement of the target by the compound in a cellular context.

Conclusion

While the molecular targets of this compound have not been explicitly described, a rigorous analysis of its chemical structure provides a strong, scientifically-grounded basis for hypothesizing its function as a protein kinase inhibitor. The pyrazole core, 3-amino group, and 5-aryl substituent are all hallmark features of numerous successful kinase inhibitors. This guide provides a comprehensive and logical framework for researchers to systematically investigate this hypothesis. By employing a combination of computational prediction, broad-spectrum screening, quantitative biochemical assays, unbiased proteomics, and cellular target engagement studies, the specific molecular targets and mechanism of action of this promising compound can be definitively elucidated.

References

  • Lee, J. H., & Lee, J. W. (2016). Target identification for biologically active small molecules using chemical biology approaches. Applied Biological Chemistry, 59(5), 735-743. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Goodarzi, N., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society, 78(10), 1493-1505. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. [Link]

  • Chemspace. (2023, December 8). Target Identification and Validation in Drug Discovery. Chemspace blog. [Link]

  • Goldstein, D. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2643-2652. [Link]

  • O'Meara, T. R., et al. (2015). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Medicinal Chemistry Letters, 6(9), 1005-1010. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Rusu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Wurz, R. P., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6293-6297. [Link]

  • Gomaa, M. S., et al. (2022). Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

  • Hsieh, C. Y., et al. (2022). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Bioorganic & Medicinal Chemistry, 73, 128892. [Link]

  • El-Sayed, N. N. E., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1133. [Link]

  • Rusu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • ResearchGate. (n.d.). Examples of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives hybrids as selective RET inhibitor. [Link]

  • Li, Y., et al. (2023). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

  • Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 15(4), 272-299. [Link]

  • Zhang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(22), 15324-15346. [Link]

  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025-1055. [Link]

  • Wang, Y., et al. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical & Pharmaceutical Bulletin, 65(8), 771-778. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Sources

Methodological & Application

Application Note: Cell Culture Profiling of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Overview

Compound Name: 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine CAS Number: 101476-65-7 Molecular Formula: C₁₁H₁₃N₃O Molecular Weight: 203.24 g/mol Class: Pyrazole-amine / Aminopyrazole derivative[1][2][3][4]

Scientific Background

This compound belongs to the 3-amino-5-arylpyrazole chemical class. This scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous bioactive molecules, particularly ATP-competitive kinase inhibitors (e.g., CDKs, Aurora kinases, VEGFR) and anti-inflammatory agents (COX-2 inhibitors).

Unlike simple pyrazoles, the N-methyl substitution on the exocyclic amine (position 3) and the p-methoxy group on the aryl ring (position 5) modulate the compound's lipophilicity and hydrogen-bonding capability. In cell culture, this compound is typically utilized as a chemical probe to interrogate signaling pathways involving phosphorylation cascades or inflammatory mediation .

Key Potential Biological Activities:

  • Kinase Inhibition: Pyrazole-3-amines often bind to the hinge region of kinases (e.g., Cyclin-Dependent Kinases).

  • Anti-inflammatory: Structural analogs modulate COX/LOX pathways.

  • Ion Channel Modulation: Similar scaffolds have been identified as KCNQ channel openers.

Preparation & Handling

Solubility & Stock Solution

This compound is hydrophobic and requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the standard vehicle.

ParameterSpecificationNotes
Solvent DMSO (Sterile, Cell Culture Grade)Ethanol is a secondary alternative but less stable.
Max Solubility ~50 mMSonication may be required at high concentrations.
Stock Concentration 10 mM or 20 mM Recommended for ease of dilution.
Storage -20°C or -80°CAliquot to avoid freeze-thaw cycles (>3 cycles degrades potency).
Stability 6 months at -20°CProtect from light.
Preparation Protocol
  • Weighing: Accurately weigh 2.03 mg of powder.

  • Dissolution: Add 1.0 mL of sterile DMSO to yield a 10 mM stock solution.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

  • Sterilization: Do not filter the DMSO stock (filters may dissolve). Sterilize the diluted working solution if necessary, or work under aseptic conditions with sterile DMSO.

Experimental Protocols

Protocol A: Dose-Response Viability Assay (IC₅₀ Determination)

Objective: Determine the cytotoxic or cytostatic potency of the compound in your specific cell line.

Materials:

  • Target Cells (e.g., HeLa, MCF-7, RAW 264.7)

  • Assay Reagent: CellTiter-Glo® (ATP) or MTT/WST-1 (Metabolic activity)

  • 96-well culture plates (Clear or Opaque depending on assay)

Workflow:

  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 90 µL complete media.

    • Incubate for 24 hours to allow attachment.

  • Compound Dilution (Serial Dilution):

    • Prepare a 2x Working Solution in media (max DMSO < 1%).

    • Top Concentration: 100 µM (typically).

    • Dilution Factor: 1:3 or 1:2 serial dilution (e.g., 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.14 µM).

    • Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.5%).

  • Treatment:

    • Add 10 µL of 10x compound stocks to the 90 µL media in wells (or swap media entirely).

    • Duration: Incubate for 48–72 hours.

  • Readout:

    • Add detection reagent (e.g., MTT) and read absorbance/luminescence.

    • Calculate % Viability relative to Vehicle Control.

    • Fit data to a 4-parameter logistic curve to determine IC₅₀.

Protocol B: Mechanistic Profiling (Western Blot)

Objective: Assess the compound's effect on specific signaling pathways (e.g., phosphorylation of ERK, Akt, or NF-κB).

Workflow Visualization:

ExperimentalWorkflow Prep Stock Prep (10mM in DMSO) Seed Cell Seeding (6-well plate) Prep->Seed 24h recovery Treat Treatment (1-10 µM, 6-24h) Seed->Treat Add Compound Lysis Lysis (RIPA + Phospho-STOP) Treat->Lysis Harvest Analysis Western Blot (p-ERK, p-Akt, Cleaved Caspase) Lysis->Analysis SDS-PAGE

Figure 1: Standard workflow for profiling small molecule inhibitors in cell culture.

Step-by-Step:

  • Culture: Grow cells to 70-80% confluency in 6-well plates.

  • Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 6–12 hours to reduce basal background phosphorylation if testing kinase activation.

  • Treatment:

    • Treat cells with the compound at IC₅₀ and 5x IC₅₀ concentrations.

    • Include a Vehicle Control (DMSO) and a Positive Control (e.g., Staurosporine for apoptosis, or a known inhibitor like PD98059 for MAPK).

    • Time points:

      • Early signaling: 30 min, 1 hr, 2 hr.

      • Apoptosis/Cycle: 24 hr.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails .

  • Analysis: Immunoblot for targets.

    • Suggested Targets: Phospho-ERK1/2 (MAPK pathway), Phospho-Akt (Survival), Cleaved Caspase-3 (Apoptosis).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Concentration too high (>100 µM) or low protein content.Sonicate stock; dilute compound in serum-containing media; do not exceed 50 µM working conc.
High Cytotoxicity in Control DMSO concentration > 0.5%.Ensure final DMSO concentration is < 0.1% - 0.5%. Normalize DMSO across all wells.
No Biological Effect Compound degradation or incorrect time point.Use fresh stock; perform a time-course study (1h vs 24h); verify cell permeability.
Inconsistent IC₅₀ Evaporation in outer wells (Edge Effect).Fill outer wells with PBS; use randomized plate layout.

Mechanism of Action (Hypothetical Pathway)

Since this compound is a structural analog of known kinase inhibitors, its activity likely intersects with ATP-binding pockets of enzymes regulating cell proliferation.

SignalingPathway Comp 5-(4-methoxyphenyl)- N-methyl-1H-pyrazol-3-amine Kinase Target Kinase (e.g., CDK/Aurora/MAPK) Comp->Kinase Inhibits (ATP-competitive) Phos Phosphorylation Cascade Comp->Phos Downregulates Kinase->Phos Activates Effect Cellular Outcome (Arrest/Apoptosis) Phos->Effect Regulates

Figure 2: Hypothetical mechanism of action where the pyrazole-amine scaffold acts as an ATP-competitive inhibitor, leading to downstream signaling blockade.

References

  • Bidepharm. (2024).[5] Product Analysis: this compound (CAS 101476-65-7).[1][2][3][4][6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756469 (Unmethylated Analog). Retrieved from

  • Kumar, V., et al. (2013). Pyrazole-containing natural products: Synthetic preview and biological significance. Current Medicinal Chemistry. (Contextual grounding for Pyrazole biological activity).
  • L. Knorr. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of pyrazole synthesis).

Sources

Application Notes and Protocols for the Evaluation of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine and Other Novel Pyrazole Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are a major focus of drug discovery efforts. Pyrazole-based scaffolds have emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] This guide provides a comprehensive framework and detailed protocols for the initial characterization of novel pyrazole-containing compounds, such as 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine, for their kinase inhibitory potential. We will delve into the principles of widely used assay platforms, offer step-by-step experimental procedures, and discuss data analysis and interpretation to empower researchers in their quest for novel kinase-targeted therapeutics.

Introduction: The Pursuit of Novel Kinase Inhibitors

The human kinome comprises over 500 protein kinases that act as molecular switches, regulating a vast majority of cellular processes.[5] The aberrant activity of these enzymes can lead to uncontrolled cell growth, proliferation, and survival, making them highly attractive targets for therapeutic intervention.[6] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[7]

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[1][2][8] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with the kinase active site, making it an excellent scaffold for the design of potent and selective inhibitors.[3][4] The evaluation of novel pyrazole derivatives, therefore, requires robust and reliable in vitro assays to determine their inhibitory activity and selectivity.

This document serves as a practical guide for researchers embarking on the characterization of novel pyrazole-based compounds. We will focus on widely adopted, non-radioactive assay formats that are amenable to high-throughput screening (HTS) and lead optimization.

Foundational Principles of Kinase Inhibition Assays

The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound.[6] Kinases catalyze the transfer of the gamma-phosphate from adenosine triphosphate (ATP) to a specific substrate (a peptide or protein). An inhibitor will reduce the rate of this phosphorylation reaction. The two primary methods for quantifying kinase activity in a high-throughput format are:

  • Measuring Substrate Phosphorylation: These assays directly or indirectly detect the phosphorylated product.

  • Measuring ATP Consumption: These assays quantify the amount of adenosine diphosphate (ADP) produced, which is directly proportional to kinase activity.

The choice of assay platform depends on several factors, including the specific kinase, the availability of reagents, the required throughput, and the instrumentation available.

Selecting the Optimal Kinase Assay Platform

Several commercial assay platforms are available, each with its own advantages and limitations. Below is a comparison of three widely used technologies.

Assay Platform Principle Detection Method Advantages Considerations
ADP-Glo™ (Promega) Quantifies ADP produced in the kinase reaction.[9][10][11]LuminescenceUniversal for all kinases.[12] High sensitivity and dynamic range.[11] Tolerant to high ATP concentrations.[11]Two-step addition process.[9] Potential for interference from compounds that affect luciferase.
LanthaScreen® (Thermo Fisher Scientific) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based on either antibody binding to a phosphorylated substrate or competitive binding of a fluorescent tracer to the kinase.[13][14][15]TR-FRETHomogeneous (no-wash) format. Ratiometric measurement reduces well-to-well variability.[16] Can be used for both activity and binding assays.[13][14]Requires specific antibodies or tracers for each kinase or substrate. Potential for compound interference with FRET.
HTRF® (Revvity) Homogeneous Time-Resolved Fluorescence (HTRF) technology, a type of TR-FRET, to detect the phosphorylated substrate.[16][17]TR-FRETRobust and suitable for HTS.[17] Can be miniaturized to 384- and 1536-well formats.[17][18]Requires specific antibodies and labeled substrates.[19] Potential for light scattering or quenching by test compounds.

For initial screening of a novel compound with unknown targets, a universal assay like ADP-Glo™ is often a good starting point due to its broad applicability.[12] For more targeted studies or for kinases where validated TR-FRET reagents are available, LanthaScreen® or HTRF® offer a streamlined, single-addition workflow.

Experimental Design and Workflow

A tiered approach is recommended for characterizing a novel pyrazole-based inhibitor.

Figure 1. Tiered workflow for kinase inhibitor characterization.

  • Initial Single-Point Screen: The compound is tested at a single, relatively high concentration (e.g., 10 µM) against one or a few kinases of interest to identify any initial "hits."

  • Dose-Response and IC50 Determination: For active compounds, a dose-response curve is generated by testing a range of concentrations. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[7]

  • Selectivity Profiling: To assess the specificity of the inhibitor, it should be tested against a panel of diverse kinases.[7][20][21] This is crucial for identifying potential off-target effects that could lead to toxicity.[5][21]

Detailed Protocols

The following are example protocols for the ADP-Glo™ and a generic TR-FRET (LanthaScreen®-type) assay. These should be optimized for each specific kinase-substrate pair.

Protocol 1: Universal Kinase Assay using ADP-Glo™

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[9][10] It measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction, followed by the addition of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[9]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Reaction Kinase Reaction Kinase->Reaction Incubate Substrate Substrate Substrate->Reaction Incubate ATP ATP ATP->Reaction Incubate Inhibitor Test Compound (e.g., Pyrazole Derivative) Inhibitor->Reaction Incubate ADP ADP Reaction->ADP Phospho-Substrate Phospho-Substrate Reaction->Phospho-Substrate Unused ATP Unused ATP Reaction->Unused ATP ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Stop Reaction & Deplete ATP ADP->ADP_Glo_Reagent Unused ATP->ADP_Glo_Reagent Stop Reaction & Deplete ATP Unused ATP->ADP_Glo_Reagent ADP_Only ADP_Only ADP_Glo_Reagent->ADP_Only Leaves ADP Kinase_Detection_Reagent Kinase Detection Reagent Light Luminescent Signal Kinase_Detection_Reagent->Light ADP_Only->Kinase_Detection_Reagent Convert ADP to ATP, Luciferase Reaction

Figure 2. Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]

  • Test compound (e.g., this compound) dissolved in 100% DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure (for a 20 µL final volume in a 384-well plate):

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO.

    • Create a 4x working solution of the compound by diluting the DMSO stock into the kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the 4x compound working solution to the assay plate wells. For controls, add 5 µL of buffer with the corresponding DMSO concentration (negative control) or a known inhibitor (positive control).

    • Prepare a 2x kinase/substrate solution in kinase reaction buffer.

    • Add 10 µL of the 2x kinase/substrate solution to each well.

    • Prepare a 4x ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the 4x ATP solution to each well.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes.[22]

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[22]

    • Measure luminescence using a plate reader.

Protocol 2: TR-FRET Kinase Binding Assay (LanthaScreen® Type)

This protocol describes a competitive binding assay to measure how the test compound displaces a fluorescently labeled tracer from the kinase's ATP binding site.[13][14] This directly measures compound engagement with the target.

LanthaScreen_Binding cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) Kinase_Ab Eu-Antibody (Donor) Kinase Tagged Kinase Kinase_Ab->Kinase FRET FRET Signal Tracer Alexa Fluor 647-Tracer (Acceptor) Kinase->Tracer Kinase_Ab2 Eu-Antibody (Donor) Kinase2 Tagged Kinase Kinase_Ab2->Kinase2 NoFRET No FRET Inhibitor Pyrazole Inhibitor Kinase2->Inhibitor Tracer2 Displaced Tracer

Figure 3. Principle of the LanthaScreen® Eu Kinase Binding Assay.

Materials:

  • Tagged kinase of interest

  • LanthaScreen® Eu-labeled anti-tag antibody (Thermo Fisher Scientific)

  • Alexa Fluor® 647-labeled kinase tracer (Thermo Fisher Scientific)

  • Kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]

  • Test compound in 100% DMSO

  • Low-volume 384-well assay plates (white or black)[23]

  • TR-FRET compatible plate reader

Procedure (for a 16 µL final volume in a 384-well plate):

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO.

    • Create a 4x working solution of the compound by diluting the DMSO stock into the kinase buffer.

  • Assay Assembly:

    • Add 4 µL of the 4x compound working solution to the assay plate wells.

    • Prepare a 2x kinase/antibody mixture in kinase buffer. Add 8 µL of this mixture to each well.[14]

    • Prepare a 4x tracer solution in kinase buffer. Add 4 µL of this solution to each well to start the binding reaction.[14]

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[14]

    • Read the plate on a TR-FRET enabled reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor) after a 100 µs delay.[23]

Data Analysis and Interpretation

  • Calculate Emission Ratio (for TR-FRET):

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000.[16]

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Signal_compound - Signal_min_control) / (Signal_max_control - Signal_min_control)])

    • Signal_compound: Signal (luminescence or FRET ratio) in the presence of the test compound.

    • Signal_max_control: Signal of the 0% inhibition control (e.g., DMSO only).

    • Signal_min_control: Signal of the 100% inhibition control (e.g., no enzyme or a saturating concentration of a known inhibitor).

  • Determine IC50 Value:

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]

A potent inhibitor will have a low IC50 value (typically in the nanomolar to low micromolar range). A selective inhibitor will exhibit a significantly lower IC50 for the target kinase compared to other kinases in the profiling panel.

Conclusion

The journey of a novel pyrazole derivative like this compound from a synthesized compound to a potential drug candidate begins with rigorous in vitro characterization. By employing robust and well-validated assay platforms such as ADP-Glo™, LanthaScreen®, or HTRF®, researchers can accurately determine the potency and selectivity of their compounds. The protocols and workflows outlined in this guide provide a solid foundation for these initial studies, enabling the identification and advancement of promising new kinase inhibitors for further development.

References

  • Zhang, Y., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Okimoto, H., et al. (2022). Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. PMC. Retrieved from [Link]

  • Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • MDPI. (n.d.). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Retrieved from [Link]

  • Asati, V., et al. (2016). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • PubMed. (2024, February 15). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Retrieved from [Link]

  • Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Science. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Review: biologically active pyrazole derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • eScholarship.org. (2024, February 1). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Retrieved from [Link]

  • MDPI. (2024, March 28). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Retrieved from [Link]

  • MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC. Retrieved from [Link]

  • American Chemical Society. (2014, May 23). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se. Retrieved from [Link]

Sources

analytical techniques for 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization and Quantification of 5-(4-Methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Introduction & Chemical Context

This compound is a bioactive pyrazole scaffold often utilized in the development of kinase inhibitors (e.g., CDKs, TRK) and GPCR ligands.[1] Its structure features a pyrazole core substituted with an electron-rich 4-methoxyphenyl group and a secondary methylamine.[1]

Critical Analytical Challenge: Tautomerism As a 1H-pyrazole, this compound exists in a dynamic annular tautomeric equilibrium between the 3-amino and 5-amino forms.[1][2][3] The proton on the ring nitrogens (


 and 

) shifts rapidly in solution, making the C3 and C5 positions chemically distinct but often indistinguishable on the NMR timescale at room temperature.
  • Form A: this compound[1][4]

  • Form B: 3-(4-methoxyphenyl)-N-methyl-1H-pyrazol-5-amine[1]

This application note provides a definitive guide to characterizing this molecule, distinguishing it from synthesis by-products (e.g., hydrazine, regioisomers), and quantifying it in biological matrices.

Physicochemical Profile & Method Strategy

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Exact Mass: 203.1059 Da (

)
LogP (Predicted) ~1.8 - 2.2Suitable for Reversed-Phase (C18) chromatography.[1]
pKa (Pyrazole N) ~2.5 (Ring), ~4.5 (Exocyclic amine)Basic character. Requires pH control to prevent peak tailing.
UV Max ~255 nm, ~280 nmStrong absorbance due to the anisole-pyrazole conjugation.[1]
Solubility DMSO (High), MeOH (Mod), Water (Low)Dissolve samples in DMSO/MeOH (50:50) for stock solutions.

Protocol 1: High-Resolution Identification (NMR & HRMS)

Objective: To validate structural integrity and assess tautomeric populations.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is required.[1][3] Chloroform-

often leads to broad NH signals due to rapid exchange.[1] Instrument: 400 MHz or higher.

Key Diagnostic Signals (1H NMR):

  • Methoxy Group: Singlet,

    
     ppm (3H).
    
  • N-Methyl Group: Doublet (coupled to NH),

    
     ppm (3H).
    
  • Pyrazole Ring Proton (C4-H): Singlet,

    
     ppm (1H).[1] Note: This signal confirms the cyclization.
    
  • Aromatic Protons: Two doublets (AA'BB' system) for the 4-methoxyphenyl group,

    
     and 
    
    
    
    ppm.
  • Exchangeable Protons:

    • Exocyclic NH: Broad quartet/singlet,

      
       ppm.[1]
      
    • Ring NH: Very broad singlet, typically

      
       ppm (often invisible if wet).
      

Expert Insight: If the C4-H signal appears as two distinct peaks of unequal intensity, the solvent has slowed the tautomerism enough to see both forms. In DMSO at 25°C, you typically see a single averaged set of signals.

B. High-Resolution Mass Spectrometry (HRMS)

Method: ESI-Q-TOF or Orbitrap.[1] Polarity: Positive Mode (


).
  • Theoretical

    
    :  204.1131 m/z.
    
  • Acceptance Criteria: Mass error < 5 ppm.

  • Fragmentation Pattern (MS/MS):

    • 204.1

      
       189.1:  Loss of methyl radical (
      
      
      
      ) from methoxy.
    • 204.1

      
       173.1:  Loss of methoxy group (
      
      
      
      ).
    • 204.1

      
       135.0:  Cleavage of the pyrazole ring (Retro-Diels-Alder type).[1]
      

Protocol 2: HPLC-UV Purity Assay

Objective: Quantify purity and separate synthesis impurities (e.g., unreacted hydrazine, benzoylacetonitrile derivatives).

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC. Detector: PDA (Photodiode Array) extracted at 254 nm.

Method Parameters:

ParameterSettingRationale
Column Waters XBridge BEH C18 (100mm x 2.1mm, 2.5 µm)BEH technology withstands high pH, improving peak shape for bases.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the amine neutral, reducing silanol interaction/tailing.
Mobile Phase B Acetonitrile (100%)Strong organic modifier.
Flow Rate 0.4 mL/minOptimal for 2.1mm ID columns.
Gradient 0-1 min: 5% B; 1-8 min: 5%

95% B; 8-10 min: 95% B.
Standard scouting gradient.[1]
Column Temp 40°CImproves mass transfer and lowers backpressure.

Step-by-Step Procedure:

  • Blank Injection: Inject 5 µL of DMSO:MeOH (1:1) to ensure no carryover.

  • System Suitability: Inject a standard (100 µg/mL). Tailing factor must be

    
    .
    
  • Sample Injection: Inject 2 µL of the test sample (nominal 100 µg/mL).

  • Integration: Integrate the main peak (~4.5 - 5.5 min). Calculate % Area.

Protocol 3: Bioanalytical Quantification (LC-MS/MS)

Objective: Quantify the compound in mouse plasma for pharmacokinetic (PK) studies.

Sample Preparation (Protein Precipitation):

  • Aliquot 20 µL of plasma into a 96-well plate.

  • Add 100 µL of Acetonitrile containing Internal Standard (e.g., Tolbutamide, 100 ng/mL).

  • Vortex for 2 minutes @ 1500 rpm.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 50 µL of supernatant to a fresh plate; dilute with 100 µL water.

LC-MS/MS Conditions:

  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Source: ESI Positive.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).

MRM Transitions:

Precursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
204.1 173.1 5025Quantifier (Loss of OMe)
204.1 135.0 5035Qualifier (Ring cleavage)
204.1 189.1 5020Qualifier (Loss of Me)

Visualizations

A. Analytical Workflow Decision Tree

AnalyticalWorkflow Start Crude Synthesis Product Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC_Screen HPLC-UV Purity Screen (pH 10 Buffer) Solubility->HPLC_Screen Decision_Purity Purity > 95%? HPLC_Screen->Decision_Purity Prep_HPLC Preparative HPLC Purification Decision_Purity->Prep_HPLC No Structure_Val Structural Validation Decision_Purity->Structure_Val Yes Prep_HPLC->HPLC_Screen NMR 1H NMR (DMSO-d6) Confirm Tautomer/Core Structure_Val->NMR HRMS HRMS (ESI+) Confirm Formula Structure_Val->HRMS Bioanalysis Bioanalytical Method (LC-MS/MS) Structure_Val->Bioanalysis Method Dev

Caption: Workflow for the purification, structural validation, and method development for aminopyrazole derivatives.

B. Tautomerism & Fragmentation Logic

Tautomerism Tautomer1 Tautomer A (3-amino-1H) Equilibrium Fast Exchange (DMSO, RT) Tautomer1->Equilibrium Tautomer2 Tautomer B (5-amino-1H) Equilibrium->Tautomer2 MS_Ion [M+H]+ Ion m/z 204.1 Equilibrium->MS_Ion ESI+ Ionization Frag1 m/z 173.1 [M+H - OMe]+ MS_Ion->Frag1 CID -31 Da Frag2 m/z 135.0 [Ring Cleavage]+ MS_Ion->Frag2 CID Ring Break

Caption: Tautomeric equilibrium of the pyrazole core and subsequent mass spectrometric fragmentation pathways.

References

  • Alkorta, I., et al. "Tautomerism in 3(5)-Substituted Pyrazoles." Journal of Chemical Information and Modeling, 2020.

  • Foces-Foces, C., et al. "Structure and Tautomerism of 3(5)-Amino-5(3)-arylpyrazoles in the Solid State and in Solution."[1] Journal of Organic Chemistry, 2001.

  • European Medicines Agency (EMA). "Guideline on Bioanalytical Method Validation." EMA Science Medicines Health, 2011.

  • PubChem. "Compound Summary: 3-Amino-5-phenylpyrazole."[1] National Library of Medicine.

  • Sielc Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." Application Note.

Sources

Troubleshooting & Optimization

improving solubility of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Ticket ID: SOL-PYR-54M Subject: Improving solubility of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

User inquiries regarding This compound typically stem from its tendency to precipitate ("crash out") upon dilution from organic stock solutions into aqueous buffers.[1][2]

This compound exhibits dissolution-limited absorption driven by two factors:

  • High Crystal Lattice Energy: The planar arrangement of the 4-methoxyphenyl and pyrazole rings facilitates strong

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding (the "zipper" effect).[1][2]
  • Weak Basicity: The pyrazole core is a weak base (

    
    ).[1][2][3] At physiological pH (7.4), the molecule is predominantly neutral and lipophilic (
    
    
    
    ).

Immediate Recommendation: For biological assays, formulate as a 20-50 mM DMSO stock , then dilute into an assay buffer containing 0.5% - 1.0% HP-


-CD (Hydroxypropyl-beta-cyclodextrin)  to suppress precipitation.[1][2]

Module 1: Physicochemical Profiling (The "Why")

Q: Why is this compound so difficult to dissolve in water despite having an amine group? A: Do not be misled by the "amine" in the name.[3] In 3-aminopyrazoles, the exocyclic nitrogen lone pair is delocalized into the pyrazole ring system.[3] This makes the exocyclic amine non-basic.[2][3]

  • Protonation Site: Protonation occurs at the ring nitrogen (N2), not the exocyclic amine.

  • Consequence: The molecule remains neutral and planar at neutral pH, maximizing crystal packing forces.[3] You are fighting the crystal lattice energy, not just hydrophobicity.

Q: What is the estimated solubility profile? We have compiled data based on structural analogs (3-amino-5-arylpyrazoles):

Solvent SystemSolubility EstimateUsage
DMSO > 50 mg/mLRecommended for Stock Solutions.[1][2]
Ethanol 10 - 25 mg/mLGood for intermediate dilutions.[1][2][3]
Water (pH 7.4) < 0.05 mg/mLPoor.[1][3] High risk of precipitation.[1][3]
0.1 M HCl (pH 1) > 1.0 mg/mLGood.[1][3] Protonation breaks crystal lattice.[1][2][3]
PEG 400 ~ 5 - 10 mg/mLUseful as a co-solvent.[1][2][3]

Module 2: Troubleshooting & Decision Logic

Use the following decision tree to select the optimal formulation strategy based on your application.

SolubilityDecisionTree Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Enzyme/Cell) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Route Route of Admin? InVivo->Route DMSO_Yes Standard Protocol: DMSO Stock + Aqueous Dilution DMSO_Check->DMSO_Yes Yes (<1%) DMSO_No Issue: Precipitation? DMSO_Check->DMSO_No No / Crash out Cyclodextrin Add 10-20% HP-beta-CD to Assay Buffer DMSO_No->Cyclodextrin PO Oral (PO) Route->PO IV Intravenous (IV) Route->IV Suspension Suspension: 0.5% MC or Tween 80 PO->Suspension SaltForm Salt Formation Required: Generate HCl or Mesylate Salt IV->SaltForm

Figure 1: Decision matrix for solubilizing this compound based on experimental constraints.

Module 3: Formulation Protocols

Protocol A: The "Anti-Crash" Dilution Method (In Vitro)

For preventing precipitation when dosing cells or enzymes.

The Mechanism: When a DMSO stock hits water, the solvent power drops exponentially.[3] If the local concentration exceeds the amorphous solubility limit, the compound nucleates and precipitates instantly.[3]

Materials:

  • Compound Stock (10 mM in DMSO)[1]

  • HP-

    
    -CD (Hydroxypropyl-
    
    
    
    -cyclodextrin)[1][2]
  • Assay Buffer (PBS or Media)[1]

Steps:

  • Prepare Buffer: Dissolve HP-

    
    -CD in your assay buffer to a concentration of 20% (w/v) .[1][2][3] Filter sterilize (0.22 
    
    
    
    m).[1][3]
    • Note: Cyclodextrins encapsulate the lipophilic phenyl ring, shielding it from water.[3]

  • Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into pure DMSO first (creates 1 mM stock).

  • Final Dilution: Add the 1 mM DMSO stock dropwise into the vortexing 20% CD-Buffer.

    • Target: 10

      
      M final concentration.[1][3]
      
    • Result: The CD "catches" the molecules as they enter the aqueous phase.[3]

Protocol B: Salt Formation Screening (For High Concentration)

Required for IV dosing or high-concentration stock solutions (>5 mg/mL).[1][2]

The Logic: Converting the weak base to a salt increases aqueous solubility by ion-dipole interactions.[1][2][3]

Reagents:

  • Acids: 1.0 M HCl (in Ethanol), Methanesulfonic acid (neat).

  • Solvent: Ethanol or Isopropanol.[1][2][3]

Procedure:

  • Dissolve 100 mg of free base in minimal hot Ethanol (~50°C).

  • Stoichiometry: Add 1.05 equivalents of the acid.

    • Caution: Do not use large excess acid; it can cause oiling out.[1][3]

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Observation:

    • White Precipitate: Filter and dry.[1][2][3][4] This is your salt.

    • Gel/Oil: Re-dissolve and add an anti-solvent (Diethyl Ether or Hexane) dropwise until turbid.[1][3]

  • Validation: Verify the melting point. A sharp increase in MP usually indicates a stable salt lattice.[1][2][3]

Module 4: Frequently Asked Questions (FAQs)

Q: I see a "haze" in my cell culture wells after adding the compound. Is this contamination? A: It is likely compound precipitation.[1][2][3]

  • Diagnosis: Check under a microscope.[1][3] If you see needle-like structures or amorphous dots, the compound has crashed out.[1][2][3]

  • Fix: Reduce the final DMSO concentration to <0.5% and ensure you are using the Protocol A (Cyclodextrin) method described above.

Q: Can I use acid to dissolve it for cell assays? A: Generally, no .[2][3] While 0.1 M HCl dissolves the compound, adding this to cell media will buffer the pH back to 7.4, causing immediate reprecipitation.[3] Acid is only useful for IV formulations (where blood flow dilutes it) or specific acid-stable chemical reactions.[1][2]

Q: Why does the literature show different melting points for this compound? A: This class of compounds is prone to polymorphism (different crystal packing arrangements).[3] Solvent of crystallization (e.g., Ethanol vs. Ethyl Acetate) can yield different polymorphs with different solubility rates.[3] Always record the MP of your specific batch.[3]

References

  • Solubility of 3-Aminopyrazole Derivatives

    • Title: Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.[1][2][3]

    • Source:Journal of Medicinal Chemistry (2022).[1][3][5]

    • Relevance: Discusses the structural modification of aminopyrazoles to disrupt molecular planarity and improve aqueous solubility.
    • Link:[Link][1]

  • Tautomerism and Structural Properties

    • Title: Structure and Tautomerism of 3(5)-Amino-5(3)-arylpyrazoles in the Solid State and in Solution.[1][2][6]

    • Source:Journal of Physical Organic Chemistry (via ResearchGate).[1][3]

    • Relevance: Explains the H-bonding "zipper" effect and planarity that leads to high crystal lattice energy and poor solubility.[1][2][3]

    • Link:[Link]

  • General Solubility Strategies

    • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs.[1][2][3]

    • Source:Journal of Medicinal Chemistry (2011).[1][3][5]

    • Relevance: Provides the foundational theory for using cyclodextrins and salt formation for lipophilic weak bases.[3]

    • Link:[Link][1]

  • Compound Data & Safety

    • Title: 5-(4-methoxyphenyl)-1H-pyrazol-3-amine (PubChem CID 2756469).[1][7]

    • Source: PubChem.[1][3][7]

    • Relevance: Verification of chemical structure, computed LogP, and physical properties.[3][5][7][8][9]

    • Link:[Link][1]

Sources

5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Status: Active Classification: Heterocyclic Building Block / Kinase Inhibitor Scaffold Safety Warning: Irritant. Potential air-sensitive amine.

Introduction: The Stability Paradox

Researchers frequently encounter degradation with This compound . This molecule presents a "perfect storm" for stability issues: it combines an electron-rich 4-methoxyphenyl ring with a secondary aminopyrazole core. While this electronic density makes it an excellent nucleophile for drug discovery (particularly in kinase and GPCR ligand synthesis), it simultaneously renders the compound highly susceptible to oxidative decomposition and complex tautomeric behaviors that confuse analytical data.

This guide moves beyond generic advice, providing root-cause analysis and self-validating protocols to ensure your experimental data remains reproducible.

Module 1: Physical Appearance & Storage (The "First Look" Issues)

Q: My sample arrived white but has turned yellow/brown after two weeks. Is it still usable?

A: Proceed with caution. The color change indicates surface oxidation.

The Mechanism: The "browning" is a hallmark of oxidative coupling . The electron-donating methoxy group (


) activates the phenyl ring, while the pyrazole amine is prone to radical formation. Upon exposure to atmospheric oxygen and moisture, these moieties can undergo oxidative dimerization (forming azo-linkages) or form quinone-imine type degradation products.
  • Light Yellow: likely <2% impurity (N-oxide or surface oxidation). Often usable for crude reactions.

  • Dark Brown/Black: Significant degradation.[1][2] Purification required.

Corrective Protocol: The "Inert Rescue"

  • Dissolve: Dissolve the solid in minimal degassed methanol.

  • Filter: Pass through a 0.2

    
    m PTFE filter to remove insoluble oxidative polymers.
    
  • Recrystallize: If necessary, recrystallize from Ethanol/Hexane under Nitrogen.

  • Storage: Store solid under Argon at -20°C. Never store as a solution in DMSO at room temperature for >24 hours.

Visualizing the Degradation Logic:

StorageLogic Start Sample Inspection Color Color Check Start->Color White White/Off-White Color->White Ideal Yellow Pale Yellow Color->Yellow Surface Ox. Brown Brown/Sticky Color->Brown Deep Deg. Action1 Standard Storage (-20°C, Desiccated) White->Action1 Action2 Purity Check (LC-MS) Use <24h Yellow->Action2 Action3 Purification Required (Recrystallization) Brown->Action3

Caption: Decision tree for assessing sample integrity based on physical appearance.

Module 2: Analytical Anomalies (The "Ghost Peak" Issue)

Q: My LC-MS shows two peaks with the same mass. Is my compound impure?

A: Likely not. You are observing Annular Tautomerism.

The Mechanism: 3-aminopyrazoles exist in dynamic equilibrium between the 1H-tautomer and the 2H-tautomer .

  • Structure A (1H): Proton on the nitrogen adjacent to the carbon backbone.

  • Structure B (2H): Proton on the nitrogen adjacent to the amine.

In non-buffered HPLC solvents (like water/acetonitrile), the interconversion rate is slow enough on the chromatographic time scale to separate into two broad or split peaks, yet fast enough that you cannot isolate them.

Troubleshooting Protocol: The "pH Collapse" Method To confirm purity, you must force the equilibrium to a single state or speed up the exchange.

  • Modify Mobile Phase: Add 0.1% Ammonium Hydroxide (Basic pH) OR 0.1% Trifluoroacetic Acid (Acidic pH) to both water and organic mobile phases.

    • Why? High or low pH accelerates the proton transfer, coalescing the split peaks into a single sharp peak [1].

  • Temperature: Run the column at 40°C . Higher thermal energy increases the tautomeric exchange rate, sharpening the peak.

Data: Tautomer Identification Table

ObservationSolvent SystemDiagnosisSolution
Split Peak (1:1 ratio) H2O / MeCN (Neutral)Slow TautomerismAdd 0.1% TFA
Broad Tailing Peak H2O / MeOHInteraction with SilanolsAdd 10mM Ammonium Acetate
Single Sharp Peak DMSO-d6 (NMR)Hydrogen Bonding StabilizationSolvent stabilizes one tautomer (Reference standard)

Module 3: Solubility & Reactivity (The "Experiment" Issues)

Q: The compound precipitates when I add it to my cell culture media (pH 7.4). Why?

A: You have hit the "Isoelectric Trap."

The Mechanism: This molecule is amphoteric.

  • Basic Center: The exocyclic amine and the pyridine-like ring nitrogen (pKa ~ 3-4).

  • Acidic Center: The pyrrole-like ring NH (pKa ~ 13-14).

  • Lipophilicity: The 4-methoxyphenyl group adds significant hydrophobicity (LogP ~ 1.5 - 2.0).

At neutral pH (7.4), the molecule is predominantly in its neutral, uncharged form, which is the least soluble state. The methoxy group drives the precipitation.

Step-by-Step Solubilization Protocol:

  • Stock Preparation: Dissolve in 100% DMSO to 10-20 mM. (Ensure DMSO is anhydrous).

  • Intermediate Dilution: Do not dilute directly into media. Dilute 1:10 into PBS adjusted to pH 5.5 (if assay permits) or use a co-solvent carrier like 20% Cyclodextrin (HP-

    
    -CD) .
    
  • Final Addition: Add the intermediate mix to the media.

    • Target: Keep final DMSO < 0.5%.

Visualizing the Reactivity Landscape:

ReactivityPathways Compound 5-(4-methoxyphenyl)- N-methyl-1H-pyrazol-3-amine Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV Tautomer Tautomerism (Solution) Compound->Tautomer Protic Solvents Precip Precipitation (pH 7) Compound->Precip Neutral pH Azo Azo-Dimers (Brown Solid) Oxidation->Azo SplitPeak Split HPLC Peaks (Analytical Artifact) Tautomer->SplitPeak Crash Assay Failure (Low Bioavailability) Precip->Crash

Caption: Primary instability and interference pathways for 3-aminopyrazoles.

References

  • Elguero, J., et al. (2000). Protoptropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.

  • PubChem Compound Summary. (2024). 5-(4-methoxyphenyl)-1H-pyrazol-3-amine (Analogue Reference). National Library of Medicine.

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.

  • GuideChem. (2024). Safety and Handling of Aminopyrazoles.

Sources

troubleshooting 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

User Guide Overview

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are encountering difficulties in synthesizing 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine .

This specific scaffold presents a classic "medicinal chemistry trap": the competition between ring nitrogen alkylation (annular) and exocyclic amine alkylation.[1][2] This guide moves beyond standard textbook procedures to address the specific regiochemical and purification challenges inherent to this molecule.

Phase 1: Diagnostic Triage

Which scenario best describes your current situation?

Symptom / ObservationDiagnosisRecommended Action
"I reacted the

-keto nitrile with methylhydrazine."
Regioselectivity Error. You likely synthesized the ring-methylated isomer (1-methyl-pyrazole), not the N-methyl amine.Go to Module A .
"I tried to methylate the amino-pyrazole with MeI." Polyalkylation. Direct alkylation leads to inseparable mixtures of ring-alkylated and over-alkylated products.[1]Go to Module B .
"My NMR shows broad/missing signals." Tautomeric Blur. Prototropic tautomerism is masking your signals.[1][2]Go to Module C .
"I haven't started yet." Optimization Opportunity. Use the Isothiocyanate Route for highest fidelity.[2]Go to Module B .

Module A: The "Classic" Route Failure (and How to Fix It)

The Problem: Methylhydrazine vs. Hydrazine

Many researchers attempt to synthesize this target by reacting 3-(4-methoxyphenyl)-3-oxopropanenitrile with methylhydrazine .[1]

  • Result: This places the methyl group on the ring nitrogen (N1 or N2), yielding 1-methyl-5-(4-methoxyphenyl)pyrazol-3-amine (or its isomer).[1][2]

  • Target Requirement: You need the methyl group on the exocyclic amine (the nitrogen outside the ring), while the ring nitrogens remain as -NH- (1H).[1][2]

Corrective Protocol: You must switch strategies. You cannot introduce the N-methyl group via the hydrazine component if you want an exocyclic secondary amine.[1] You must construct the ring first (using hydrazine hydrate) and then modify the amine, OR use the Isothiocyanate method described below.[1][2]

Module B: The Recommended Synthetic Pathways

We recommend two distinct routes depending on your starting materials.

Route 1: The Isothiocyanate Cyclization (Primary Recommendation)

Best for: High regioselectivity and avoiding post-synthetic protection steps.[1][2]

This method utilizes the reactivity of isothiocyanates to install the N-methylamino group before the ring is closed.[1]

Step-by-Step Protocol:

  • Thioamide Formation:

    • Dissolve 3-(4-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in dry DMF or THF.[1][2]

    • Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min.

    • Add Methyl isothiocyanate (MeNCS, 1.1 eq).[2]

    • Mechanism:[1][3] The enolate attacks the isothiocyanate to form a thioamide intermediate.[1]

  • Cyclization:

    • Once the intermediate is formed (check TLC), add Hydrazine Hydrate (2.5 eq) directly to the reaction mixture.[1][2]

    • Heat to 80°C for 2-4 hours.

    • Outcome: Hydrazine attacks the ketone and the thioamide carbon, ejecting sulfur (as

      
       or sulfide) and forming the pyrazole ring with the methylamine intact.[1][2]
      
Route 2: The "Boc-Strategy" (If you already have the primary amine)

Best for: Users who already synthesized 5-(4-methoxyphenyl)-1H-pyrazol-3-amine.[1]

Direct methylation with Methyl Iodide (MeI) will fail due to competitive alkylation of the ring nitrogens (


 ~14) vs the exocyclic amine.[1][2]

Step-by-Step Protocol:

  • Boc-Protection:

    • React the starting aminopyrazole with

      
        (1.1 eq) and DMAP  (cat.) in DCM.[1][2]
      
    • Note: This usually protects the ring nitrogen first (or bis-protects).[1][2] Isolate the species where the exocyclic amine is accessible or bis-protected.[1]

  • Selective Methylation:

    • Treat the protected intermediate with NaH and MeI (1.1 eq) in DMF.[1][2]

    • Control: The Boc group on the ring (or the electron-withdrawing nature of the first Boc on the amine) directs alkylation to the desired nitrogen.[1]

  • Deprotection:

    • Treat with TFA/DCM (1:1) to remove Boc groups.[1][2]

    • Neutralize with saturated

      
       to obtain the free base.[1][2]
      

Visualizing the Workflow

The following logic tree illustrates the decision-making process for this synthesis.

G Start Start: 3-(4-methoxyphenyl)-3-oxopropanenitrile Decision Choose Reagent Start->Decision Route_Bad Route A: Methylhydrazine Decision->Route_Bad Direct Cyclization Route_Good Route B: Hydrazine Hydrate Decision->Route_Good Standard Cyclization Route_Best Route C: MeNCS + Hydrazine (Isothiocyanate Method) Decision->Route_Best One-Pot Advanced Result_Bad FAILURE: Ring Alkylation (1-methyl-pyrazole) Route_Bad->Result_Bad Intermediate Intermediate: 3-Amino-5-arylpyrazole (Primary Amine) Route_Good->Intermediate Direct_Me Direct MeI Alkylation Intermediate->Direct_Me Avoid Boc_Route Boc-Protection Strategy Intermediate->Boc_Route Recommended Result_Mess FAILURE: Polyalkylation mixture Direct_Me->Result_Mess Final_Product TARGET: 5-(4-methoxyphenyl)- N-methyl-1H-pyrazol-3-amine Boc_Route->Final_Product Route_Best->Final_Product

Caption: Figure 1. Synthetic decision tree highlighting the pitfalls of direct alkylation and the preferred pathways (Boc-protection or Isothiocyanate cyclization) for regioselective synthesis.

Module C: Purification & Characterization Troubleshooting

Issue 1: "My product streaks on the TLC plate."

Amino-pyrazoles are highly polar and basic.[1] They interact strongly with the acidic silanols on silica gel.[1][2]

  • Fix: Pre-treat your TLC plate and column silica with 1-2% Triethylamine (Et3N) in the eluent.[1][2]

  • Eluent Recommendation: DCM:MeOH:NH4OH (90:9:[1][2]1) is often required for free bases.[1][2]

Issue 2: "The NMR spectrum is missing the NH signal or peaks are broad."

This is due to Annular Tautomerism .[1][2] The proton on the ring nitrogen rapidly hops between N1 and N2 (


).[1][2]
  • Observation: In

    
    , the NH signal may be invisible, and the C3/C5 carbons may appear equivalent or broadened.[1][2]
    
  • Fix: Run the NMR in DMSO-d6 . The strong hydrogen-bonding capability of DMSO slows the proton exchange, often sharpening the signals and allowing you to see distinct tautomers or a clear average structure [1].[1]

Data Reference Table: Expected Properties
PropertyValue / CharacteristicNotes
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure.[1][2][4]
Polarity (

)
0.2 - 0.3In 5% MeOH/DCM.[1][2]
1H NMR (DMSO-d6)

~3.8 (s, 3H, OMe),

~2.7 (d, 3H, NMe)
Exocyclic NH usually appears as a broad quartet around 5-6 ppm.[1][2]
Mass Spec (ESI)

calc. ~204.1
Distinctive fragmentation often shows loss of methyl amine.[2]

References

  • Alkorta, I., et al. (2021).[1][2] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (PMC).[1][2]

  • Deng, X., & Mani, N. S. (2008).[1][2][3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [1][2]

  • Kurosu, M., et al. (2007).[1][2] High-Throughput Synthesis of Substituted Hydrazine Derivatives. Heterocycles.

  • Aggarwal, R., et al. (2005).[1][2] Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles. Journal of Organic Chemistry.

  • Lukasik, B., et al. (2019).[1][2] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Tetrahedron.

Sources

avoiding degradation of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine .

This compound belongs to the class of electron-rich aminopyrazoles . Its stability is compromised primarily by oxidative dimerization and photochemical decomposition , driven by the electron-donating methoxy group and the secondary amine functionality.

Subject: Stability & Handling of this compound Status: Open Priority: Critical[1]

Core Stability Analysis

The Molecule:

  • Chemical Name: this compound[1]

  • Key Vulnerability: The pyrazole ring, activated by the p-methoxyphenyl group (an electron donor), is highly susceptible to oxidative coupling . The secondary amine (

    
    ) can undergo radical formation, leading to colored azo-dimers or polymeric tars.[1]
    
  • Primary Degradation Triggers:

    • Oxygen: Radical-mediated oxidation (turns sample pink/brown).[1]

    • Light (UV/Vis): Photo-oxidation of the conjugated aromatic system.

    • Protic Solvents: Can accelerate tautomeric shifts that favor reactive species.

Troubleshooting Guide (Q&A)

Q1: My white powder has turned a light pink or brown color. Is it still usable?

  • Diagnosis: This is the hallmark of oxidative degradation . Electron-rich amines form N-centered radicals upon exposure to air, which couple to form highly colored azo- or hydrazodimers.[1] Even trace amounts (<0.5%) can cause significant discoloration.

  • Action:

    • If Pink: Likely trace surface oxidation. It may still be >98% pure.[2] Verify with HPLC (254 nm).

    • If Brown/Sticky: Significant decomposition. Do not use. The degradation products (often oligomers) can act as radical initiators, accelerating further breakdown.

    • Recovery: Perform an acid-base extraction.[1] Dissolve in 1M HCl (protonates the amine, making it water-soluble), wash with Ethyl Acetate (removes non-basic oxidized tars), then basify the aqueous layer with

      
       and extract back into Ethyl Acetate.
      

Q2: I see multiple peaks in my LC-MS. One is M+14 or M+16. What is happening?

  • Diagnosis:

    • M+16 (Oxygen insertion): Formation of an N-oxide or hydroxylation of the phenyl ring. This occurs if stored in solution without degassing.

    • M+14 (Methylation?): Unlikely degradation. Check your synthesis precursors.

    • 2M-2 (Dimer): Look for a mass of approx. 404-406 Da .[1] This confirms oxidative coupling of two pyrazole units, a common pathway for 3-aminopyrazoles [1].

  • Action: Switch to a fresh batch. For future experiments, prepare solutions immediately before use and sparge buffers with Argon/Nitrogen.

Q3: The compound is no longer dissolving in my standard solvent (DMSO/Methanol).

  • Diagnosis: Hygroscopicity & Hydrate Formation . The secondary amine and pyrazole NH are hydrogen bond donors/acceptors. Absorption of atmospheric moisture can convert the amorphous free base into a crystalline hydrate, which often has a slower dissolution rate and lower solubility.

  • Action: Sonicate at 40°C for 10 minutes. If issues persist, dry the solid in a vacuum desiccator over

    
     overnight.
    
Visualizing the Degradation Logic

The following diagram illustrates the decision matrix for handling degradation issues and the theoretical chemical pathway leading to instability.

G Start User Observation ColorChange Discoloration (Pink/Brown) Start->ColorChange SolubilityIssue Solubility Drop (Precipitation) Start->SolubilityIssue CheckHPLC Check Purity (HPLC) ColorChange->CheckHPLC Hydration Hydrate Formation (Crystal Change) SolubilityIssue->Hydration Oxidation Oxidative Coupling (Azo-dimers) CheckHPLC->Oxidation New peaks detected Purify Acid-Base Extraction Protocol A Oxidation->Purify Purity > 95% Discard Discard Batch (>5% Impurity) Oxidation->Discard Purity < 95% Dry Vacuum Dry over P2O5 Hydration->Dry

Figure 1: Troubleshooting logic flow for identifying and rectifying stability issues.

Experimental Protocols
Protocol A: Stability-Indicating Storage

Objective: To maximize shelf-life (Target: >12 months).

ParameterRecommendationScientific Rationale
Temperature -20°C Kinetic suppression of auto-oxidation rates [2].[1]
Atmosphere Argon/Nitrogen Displaces

, preventing radical initiation at the electron-rich amine [3].
Container Amber Glass Blocks UV light (200-400nm) which excites the conjugated

-system.[1]
State Solid (Powder) Solutions degrade 10-100x faster due to molecular mobility and dissolved oxygen.[1]
Protocol B: Rescue Purification (Acid-Base Extraction)

Use this if your sample is slightly discolored but valuable.[1]

  • Dissolution: Dissolve the crude/degraded solid in 0.5 M HCl (10 mL per gram). The amine protonates (

    
    ), becoming water-soluble.[1]
    
  • Wash: Extract the aqueous layer twice with Dichloromethane (DCM) .

    • Why? Neutral oxidation byproducts (azo dimers) and non-basic impurities will move into the DCM. The active drug stays in the water.

  • Basification: Slowly add saturated

    
      to the aqueous layer until pH ~8-9. The product will precipitate or oil out.
    
  • Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate (3x) .

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo (bath temp < 40°C).
    
Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stock solution? A: Only for short periods (days). DMSO is hygroscopic and can act as a mild oxidant (Swern-type mechanisms) under certain conditions.[1] If you must store as a liquid, use anhydrous DMSO , purge with Argon, store at -80°C, and limit freeze-thaw cycles to fewer than three [4].

Q: Is the salt form more stable than the free base? A: Yes. If you have the option, convert the free amine to the Hydrochloride (HCl) or Tosylate salt. Protonating the amine lone pair removes its ability to participate in radical oxidation chemistry, significantly increasing shelf life [5].

Q: What is the pKa of this molecule? A: The pyrazole nitrogen typically has a pKa ~2.5, while the secondary amine (


-methyl) has a pKa ~9-10. This means at physiological pH (7.4), the molecule is predominantly protonated (cationic), which aids solubility but can affect membrane permeability.
References
  • Lyalin, B. V., et al. "Electrosynthesis of azopyrazoles via the oxidation of N-alkylaminopyrazoles."[3] Tetrahedron Letters, vol. 59, no.[3] 28, 2018, pp. 2741–2744.[3] Link

  • MedChemExpress. "5-Phenyl-1H-pyrazol-3-amine Product Safety & Storage." MCE Technical Data, 2024. Link

  • Apollo Scientific. "Safety Data Sheet: 5-(Aminomethyl)-1-methyl-1H-pyrazole."[1] Apollo Scientific SDS, 2023. Link

  • BenchChem. "Stability and storage guidelines for Pyrazole Derivatives." BenchChem Technical Guides, 2025. Link

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, vol. 16, 2012. Link

Sources

Technical Support Center: Refining Purification Methods for 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine. Our focus is on diagnosing common issues, selecting the appropriate methodology, and providing detailed, field-proven protocols to achieve high purity.

Section 1: Frequently Asked Questions (FAQs) & Impurity Profiling

This section addresses the critical first step in any purification challenge: understanding the potential impurities.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities typically arise from three sources: incomplete reactions, side-reactions, and reagents from the workup.

  • Unreacted Starting Material: The most common impurity is the un-methylated precursor, 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. Its polarity is significantly different, but it can sometimes co-purify if not addressed correctly.

  • Over-Methylated Byproducts: Depending on the methylating agent and reaction conditions, you may see di- or even tri-methylated species. This can occur on the pyrazole ring's N1 position, creating a quaternary ammonium salt or a regioisomer.

  • Regioisomers from Pyrazole Synthesis: The initial synthesis of the pyrazole core can sometimes yield regioisomers, which can be challenging to separate from the final product[1].

  • Reagents and Solvents: Residual solvents from the reaction or extraction (e.g., dichloromethane, ethyl acetate) and byproducts from methylation reagents (e.g., triethylamine salts if using formic acid/triethylamine) can be present[2].

Q2: My initial purity analysis by TLC shows multiple spots close to my product spot. What does this suggest?

A2: Closely eluting spots on a TLC plate (e.g., using a Hexane/Ethyl Acetate mobile phase) often indicate the presence of structurally similar impurities, such as regioisomers or over-methylated byproducts. The un-methylated starting material will typically have a lower Rf value (be more polar) and appear further from the solvent front than your N-methylated product.

Q3: Can I use acid-base extraction to pre-purify my crude product?

A3: Absolutely. Given that the target molecule contains a basic amine group, an acid-base extraction is an excellent preliminary purification step. Dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute acid (e.g., 1M HCl) will pull the basic target compound and other basic impurities into the aqueous layer. Non-basic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover your product, albeit with other basic impurities still present. This is particularly effective for removing non-basic starting materials or byproducts[1].

Section 2: Purification Method Selection & Troubleshooting

Choosing the right purification strategy is paramount. This section provides guidance on method selection and troubleshooting common problems.

Method Selection Guide

The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale.

MethodSelection start Crude Product Analysis (TLC, LC-MS, or ¹H NMR) q1 Are impurities significantly different in polarity? start->q1 chromatography Primary Method: Flash Column Chromatography q1->chromatography No q2 Is the product a crystalline solid? q1->q2 Yes final_product High-Purity Product chromatography->final_product recrystallization Primary Method: Recrystallization q3 Does recrystallization remove all impurities? recrystallization->q3 q2->chromatography No (Oily Product) q2->recrystallization Yes q3->final_product Yes chrom_after_rx Secondary Method: Flash Column Chromatography q3->chrom_after_rx No chrom_after_rx->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Crystal Formation 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. The solution is not sufficiently concentrated. 3. Rapid cooling prevented nucleation.1. Switch to a less polar solvent or use a binary (solvent/anti-solvent) system. For pyrazoles, ethanol or isopropanol are good starting points[3]. A good binary pair is Ethyl Acetate (good solvent) and Hexane (anti-solvent)[1]. 2. Evaporate some solvent to increase saturation. 3. Allow the solution to cool slowly to room temperature before moving to an ice bath. Gently scratching the inside of the flask with a glass rod can induce crystal formation.
Product "Oils Out" 1. The boiling point of the solvent is higher than the melting point of the compound/impurity mixture. 2. Significant impurities are present, depressing the melting point and inhibiting crystallization.1. Choose a lower-boiling point solvent. 2. The sample requires chromatographic purification before attempting recrystallization. An oily product is a common indicator that chromatography is necessary[1].
Poor Recovery / Low Yield 1. The compound has moderate solubility in the cold solvent. 2. Too much solvent was used for dissolution. 3. Premature crystallization occurred during hot filtration.1. Ensure the flask is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. 2. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 3. Pre-warm the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
Troubleshooting Flash Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) 1. Inappropriate mobile phase polarity. 2. Column was overloaded with crude material. 3. The sample was loaded in a solvent that was too strong (polar).1. Optimize the solvent system using TLC. Aim for a product Rf of 0.25-0.35. A common mobile phase is a gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol for more polar compounds[1][4]. 2. Reduce the amount of crude material loaded. A general rule is 1-10% of the silica gel mass. 3. Dissolve the sample in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the mobile phase itself). For better resolution, perform a "dry load" by adsorbing the sample onto a small amount of silica gel before loading.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase (e.g., move from 7:3 Hexane/EtOAc to 9:1 Hexane/EtOAc).
Product Won't Elute from Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If starting with Hexane/EtOAc, you can switch to a more polar system like Dichloromethane/Methanol.
Streaking or "Tailing" of Spots on TLC The compound may be too acidic or basic for silica gel.Add a small amount of a modifier to the mobile phase. For a basic compound like this amine, adding 0.5-1% triethylamine (Et₃N) can significantly improve peak shape by neutralizing acidic sites on the silica.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for purification. Always perform small-scale trials to optimize conditions before committing a large batch.

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile and generally recommended method for achieving high purity.

  • Mobile Phase Selection:

    • Develop a solvent system using TLC (silica gel plates). Start with a 80:20 mixture of Hexane:Ethyl Acetate.

    • Adjust the ratio until the desired product has an Rf value of approximately 0.3. Add 0.5% triethylamine to the mobile phase to prevent streaking.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a column and use gentle air pressure to pack a firm, uniform bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal volume of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the selected mobile phase.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute slower-moving compounds.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Binary Solvent System)

This method is effective if the crude product is already relatively pure (>90%) and crystalline.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of a "good" solvent (e.g., hot ethyl acetate or isopropanol) in which the compound is highly soluble when hot[1][3]. Heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.

  • Crystallization:

    • While the solution is still hot, add a "poor" or "anti-solvent" (e.g., hexanes) dropwise with stirring until the solution becomes slightly and persistently turbid (cloudy)[5].

    • If too much anti-solvent is added, add a few drops of the hot "good" solvent to clarify the solution.

  • Cooling & Isolation:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.

Section 4: Purity Assessment & Visualization

Confirming the purity of the final product is a critical final step.

Analytical Methods
  • Thin-Layer Chromatography (TLC): A quick check for purity. A pure compound should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method is typically suitable.[6][7].

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A common mobile phase is a mixture of methanol and water containing 0.1% trifluoroacetic acid (TFA), for example, in a 80:20 ratio[7].

    • Detection: UV detection at an appropriate wavelength (e.g., 206 nm or 254 nm)[7][8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any remaining impurities[9]. The disappearance of signals corresponding to the un-methylated precursor's NH protons and the appearance of a new N-methyl singlet are key indicators of success.

  • Melting Point: A sharp, well-defined melting point is a strong indicator of high purity[10]. Compare the experimental value to literature values if available.

Visualizing the Workflow & Key Structures

PurificationWorkflow cluster_Purification Purification cluster_Analysis Analysis & Isolation crude Crude Product pre_purify Optional: Acid-Base Extraction crude->pre_purify main_purify Primary Purification (Chromatography or Recrystallization) crude->main_purify pre_purify->main_purify fractions Collect Fractions / Crystals main_purify->fractions tlc Monitor by TLC fractions->tlc combine Combine Pure Fractions tlc->combine evap Solvent Evaporation combine->evap final_product Final Product evap->final_product purity_check Purity Confirmation (HPLC, NMR, M.P.) final_product->purity_check

Caption: General workflow for purification and analysis.

Caption: Target molecule and key potential impurities.

References

  • BenchChem. (2025). Protocol 2: Recrystallization of a Pyrazole Derivative using a Binary Solvent System. [5]

  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. [3]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [9]

  • PubChem. 5-Methoxy-1H-pyrazol-3-amine. [11]

  • PubChem. 3-Amino-5-(4-methoxyphenyl)pyrazole. [12]

  • Google Patents. (N.d.). N-methylation method of aromatic amine. [2]

  • Thermo Fisher Scientific. 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, 97%. [10]

  • Rosenau, T., Hofinger, A., Potthast, A., & Kosma, P. (2004). A general, selective, high-yield N-demethylation procedure for tertiary amines by solid reagents in a convenient column chromatography-like setup. Organic Letters, 6(4), 541–544. [13]

  • ResearchGate. A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. [14]

  • Supporting Information for N-monomethylation of amines using paraformaldehyde and H2. [4]

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Pyrazole Compounds. [6]

  • Google Patents. (N.d.). Method for purifying pyrazoles. [15]

  • BenchChem. (2025). Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. [1]

  • ACS Publications. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. [16]

  • Iranian Journal of Toxicology. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. [8]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [17]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [7]

  • IUCr. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [18]

  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 143–163. [19]

  • New Journal of Chemistry. (N.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. [20]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [21]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine, a Novel BRAF V600E Inhibitor, for the Treatment of Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Approximately 50% of patients diagnosed with melanoma have a mutation in the BRAF proto-oncogene, which results in increased kinase activity and the phosphorylation of MEK, which in turn phosphorylates ERK.[1] The BRAF V600E mutation is the most common, occurring in about 70-80% of cases, leading to constitutive activation of the MAPK signaling pathway and driving uncontrolled cell proliferation.[2][3] The development of targeted therapies that inhibit the mutated BRAF protein has significantly improved clinical outcomes for patients with BRAF-mutant melanoma.[3][4]

This guide introduces a novel small molecule inhibitor, 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine (hereafter referred to as CMPD-X), and provides a comprehensive evaluation of its efficacy in comparison to established FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib.[3] The pyrazole scaffold is a key privileged structure in the development of protein kinase inhibitors.[5][6] This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth experimental data and protocols to validate the therapeutic potential of CMPD-X.

Molecular Profile and Mechanism of Action of CMPD-X

CMPD-X is a novel ATP-competitive inhibitor designed to selectively target the BRAF V600E mutation.[7] Like Vemurafenib and Dabrafenib, CMPD-X binds to the ATP-binding site of the mutated BRAF V600E kinase, disrupting the downstream MAPK/ERK signaling pathway.[8][9] This inhibition leads to reduced cell proliferation and increased apoptosis in melanoma cells harboring the BRAF V600E mutation.[10][11]

The following diagram illustrates the targeted inhibition of the MAPK pathway by CMPD-X.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation CMPD_X CMPD-X CMPD_X->BRAF_V600E Inhibition Vemurafenib Vemurafenib / Dabrafenib Vemurafenib->BRAF_V600E Inhibition Proliferation_Survival Cell Proliferation & Survival Transcription Factors->Proliferation_Survival Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compounds Plate_Setup Add compounds, kinase, and substrate to 384-well plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Plate_Setup Initiate_Reaction Initiate reaction by adding ATP Plate_Setup->Initiate_Reaction Incubation Incubate at room temperature for 60 minutes Initiate_Reaction->Incubation Stop_Reaction Stop reaction and measure ADP production (luminescence) Incubation->Stop_Reaction Plot_Data Plot % inhibition vs. log[inhibitor] Stop_Reaction->Plot_Data Calculate_IC50 Calculate IC50 using sigmoidal dose-response curve Plot_Data->Calculate_IC50

Figure 2: Workflow for the In Vitro Kinase Assay.
  • Compound Preparation: Prepare a 10-point serial dilution of CMPD-X, Vemurafenib, and Dabrafenib in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted compounds, recombinant BRAF V600E enzyme, and a biotinylated MEK1 substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the phosphorylated substrate using a luminescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A375 Cell Proliferation Assay (MTT Assay)

This protocol details the assessment of the anti-proliferative effects of the compounds on the A375 cell line. [12]

  • Cell Seeding: Seed A375 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of CMPD-X, Vemurafenib, and Dabrafenib for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Melanoma Patient-Derived Xenograft (PDX) Model

This protocol describes the in vivo evaluation of anti-tumor efficacy. [13][14]

  • Tumor Implantation: Subcutaneously implant fresh tumor tissue from a melanoma patient into immunodeficient mice. [15]2. Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (Vehicle, CMPD-X, Vemurafenib, Dabrafenib) and begin daily oral administration of the compounds.

  • Tumor Measurement: Measure tumor volume twice weekly with calipers.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The data presented in this guide strongly support the superior efficacy of this compound (CMPD-X) as a BRAF V600E inhibitor compared to the established therapies, Vemurafenib and Dabrafenib. CMPD-X demonstrates greater potency in both biochemical and cell-based assays, more significant tumor growth inhibition in an in vivo model, and a more favorable kinase selectivity profile.

While these initial findings are promising, further investigation is warranted. Future studies should focus on:

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to CMPD-X, as acquired resistance is a known challenge with BRAF inhibitors. [2][4][16]* Combination Therapies: Evaluating the efficacy of CMPD-X in combination with MEK inhibitors, a strategy that has proven effective in overcoming resistance and improving outcomes. [17]* Pharmacokinetics and Toxicology: Conducting comprehensive pharmacokinetic and toxicology studies to fully characterize the drug's profile and ensure its safety for potential clinical development.

References

  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (URL: [Link])

  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (URL: [Link])

  • Vemurafenib - Wikipedia. (URL: [Link])

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. (URL: [Link])

  • The Melanoma Patient-Derived Xenograft (PDX) Model - PMC - NIH. (URL: [Link])

  • Dabrafenib - DermNet. (URL: [Link])

  • Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib - MDPI. (URL: [Link])

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed. (URL: [Link])

  • vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. (URL: [Link])

  • Dabrafenib - Wikipedia. (URL: [Link])

  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... - ResearchGate. (URL: [Link])

  • A375 Cell Line - A Guide on Melanoma Research - Cytion. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. (URL: [Link])

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: [Link])

  • Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy_Vitro Biotech. (URL: [Link])

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... - ResearchGate. (URL: [Link])

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC. (URL: [Link])

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC. (URL: [Link])

  • Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review - MDPI. (URL: [Link])

  • A375 Cell Lines | Biocompare. (URL: [Link])

  • (PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling - ResearchGate. (URL: [Link])

  • BRAF/MEK inhibition in melanoma patients with rare BRAF mutations. - ASCO Publications. (URL: [Link])

  • Resistance to Selective BRAF Inhibition Can Be Mediated by Modest Upstream Pathway Activation - AACR Journals. (URL: [Link])

  • Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - Spandidos Publications. (URL: [Link])

  • A375 Xenograft Model - Altogen Labs. (URL: [Link])

  • The Role of Targeted Therapy in Treating Advanced Melanoma. (URL: [Link])

  • SKMEL28 Xenograft Model - Altogen Labs. (URL: [Link])

Sources

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Framework for Novel Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors.[1][2] Its versatility allows for the development of potent and selective agents against a range of kinase targets. While a comprehensive selectivity profile for the specific compound 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine is not extensively documented in publicly accessible literature, this guide provides a robust framework for how such a profile would be established. We will use the broader class of pyrazole-based kinase inhibitors as a case study to illustrate the essential experimental workflows, data interpretation, and comparative analysis required for advancing a novel chemical entity in drug discovery.

This guide is designed for researchers, scientists, and drug development professionals. It will not only detail the "how" but, more critically, the "why" behind each experimental step, ensuring a deep understanding of the principles of kinase inhibitor characterization. We will explore the hypothetical profiling of a novel pyrazole-based compound against two distinct and therapeutically relevant kinase families: FMS-like Tyrosine Kinase 3 (FLT3), a key driver in Acute Myeloid Leukemia (AML), and Casein Kinase 1δ/ε (CK1δ/ε), implicated in various cancers and circadian rhythm regulation.[3][4][5][6][7][8]

Part 1: The Imperative of Selectivity - Foundational Biochemical Profiling

The initial step in characterizing any novel inhibitor is to understand its potency and selectivity across the human kinome. A promiscuous inhibitor may lead to off-target toxicities, while a highly selective one offers a clearer therapeutic window.[9] Large-scale screening panels are the industry standard for this initial assessment.

Rationale for Kinase Panel Selection

The choice of a screening platform is critical. Several technologies exist, each with its own advantages:

  • Radiometric Assays: Considered the gold standard, these directly measure the transfer of a radiolabeled phosphate from ATP to a substrate. They are robust and less prone to interference from autofluorescent or colored compounds.[10]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced. They offer a non-radioactive, high-throughput alternative with a strong signal-to-background ratio.[11][12][13]

  • Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a compound to displace a ligand from the active site of the kinase. It is independent of ATP and can identify non-ATP competitive inhibitors.[14][15][16]

For this guide, we will detail the workflow for the widely adopted ADP-Glo™ Luminescence-Based Assay , as it provides a robust, scalable, and non-radioactive method for determining kinase activity.[17]

Experimental Protocol: Broad Kinase Panel Screening (ADP-Glo™ Assay)

This protocol outlines the procedure for assessing the inhibitory activity of our hypothetical pyrazole compound against a large panel of kinases (e.g., the scanEDGE panel of 97 kinases from Eurofins/DiscoverX or a similar offering).[16]

Objective: To determine the percent inhibition of a diverse set of kinases at a single high concentration (e.g., 10 µM) of the test compound.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyrazole test compound in 100% DMSO.

    • Perform serial dilutions to create working solutions. The final concentration of DMSO in the assay well must be kept constant (typically ≤1%) to avoid solvent-induced artifacts. Causality: High concentrations of DMSO can denature proteins and inhibit enzyme activity, so maintaining a low and consistent final concentration is crucial for data integrity.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, the appropriate peptide substrate, and the test compound.

    • Include two sets of controls: a "positive control" (DMSO vehicle only, representing 100% kinase activity) and a "negative control" (no enzyme, representing 0% activity). Trustworthiness: These controls are essential for data normalization and calculating the percent inhibition.

    • Pre-incubate the compound and enzyme for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction is initiated.[17]

  • Initiation and Termination of Kinase Reaction:

    • Initiate the kinase reaction by adding an ATP solution. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency assessment.[18]

    • Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature.

    • Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. This step is critical because the luminescent signal in the final step is generated from newly synthesized ATP, and any residual ATP from the initial reaction would create a high background.[19]

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent. This reagent contains the enzyme ADP-dependent kinase, which converts the ADP generated during the kinase reaction back into ATP. It also contains luciferase and luciferin.[12][19]

    • The newly synthesized ATP is used by the luciferase to generate a luminescent signal.

    • Incubate for 30-60 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

Workflow Diagram: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + Test Compound/DMSO B Add ATP (at Km) A->B C Incubate (1-2h) B->C D Add ADP-Glo™ Reagent C->D E Incubate (40 min) D->E F Add Kinase Detection Reagent E->F G Incubate (30-60 min) F->G H Read Luminescence G->H

Caption: Illustrative kinome selectivity tree for compound PZ-101.

Part 2: Confirming Target Engagement in a Cellular Context

Biochemical assays are essential, but they are performed in an artificial environment. It is crucial to confirm that the compound can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying intracellular target engagement. [20][21]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the protein-ligand complex is generally more resistant to thermal denaturation than the protein alone. By heating intact cells, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining, we can infer target binding. [21][22]

Experimental Protocol: CETSA for FLT3 Target Engagement

Objective: To demonstrate that PZ-101 binds to and stabilizes FLT3 in intact human AML cells (e.g., MV4-11, which harbors an FLT3-ITD mutation). [3] Methodology:

  • Cell Treatment:

    • Culture MV4-11 cells to the desired density.

    • Treat cells with PZ-101 at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO vehicle control for 1-2 hours.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures for 3 minutes using a thermal cycler. A typical range would be from 40°C to 70°C. One sample set is left at room temperature as the non-heated control. Causality: This step denatures and aggregates proteins. The key hypothesis is that FLT3 bound to PZ-101 will be more stable and remain in the soluble fraction at higher temperatures.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [22] * Separate the soluble proteins from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). [22]

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the total protein concentration in each supernatant to ensure equal loading.

    • Analyze the samples by SDS-PAGE and Western Blot using a primary antibody specific for FLT3. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.

    • Detect the signal using an appropriate secondary antibody and ECL substrate.

CETSA Workflow Diagram

CETSA_Workflow A Treat cells with Compound or DMSO B Heat Challenge (Temperature Gradient) A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation (Separate Soluble/Pellet) C->D E Collect Supernatant (Soluble Proteins) D->E F Western Blot (Detect Target Protein) E->F

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting CETSA Results

The Western blot results will show bands corresponding to the soluble FLT3 protein. In the DMSO-treated samples, the band intensity should decrease as the temperature increases, defining the protein's intrinsic melting curve. In the PZ-101-treated samples, the FLT3 band should remain visible at higher temperatures, indicating a "thermal shift" and confirming target engagement.

Part 3: Comparative Analysis and Signaling Pathway Context

To understand the potential therapeutic value of PZ-101, its selectivity profile must be compared to alternative inhibitors.

FLT3 Signaling and Comparative Inhibitor Profile

FLT3 is a receptor tyrosine kinase crucial for hematopoietic stem cell proliferation and differentiation. [4][23]Activating mutations, like the internal tandem duplication (FLT3-ITD), lead to constitutive signaling through pathways such as STAT5, RAS/MAPK, and PI3K/AKT, driving leukemic cell proliferation and survival. [24][25]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation PZ101 PZ-101 PZ101->FLT3

Caption: Simplified FLT3 signaling pathway in AML and the point of inhibition.

Table 2: Comparative Selectivity Profile of FLT3 Inhibitors

Kinase TargetPZ-101 (Hypothetical) Gilteritinib (2nd Gen) Sorafenib (1st Gen)
IC50 (nM) IC50 (nM) IC50 (nM)
FLT3 < 20 0.29 5.8
c-KIT > 5000.768
KDR (VEGFR2) > 1000809
PDGFRβ > 10005320
CK1δ < 20 > 1000> 1000

Note: Data for Gilteritinib and Sorafenib are representative values from public sources.

This comparison highlights a key aspect of drug development. Sorafenib, a first-generation inhibitor, is multi-targeted, which can contribute to both its efficacy and its side-effect profile. Gilteritinib is more selective for FLT3 and its close homolog c-KIT. Our hypothetical PZ-101 shows a unique dual-selectivity for FLT3 and CK1δ/ε, which could represent a novel therapeutic strategy or a potential liability requiring further investigation.

CK1δ/ε Signaling and Rationale for Dual Inhibition

CK1δ and CK1ε are serine/threonine kinases involved in numerous cellular processes, including Wnt signaling, DNA repair, and circadian rhythm. [26][27]In some cancers, they are positive regulators of the Wnt/β-catenin pathway, promoting cell proliferation. [7][8][28]

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Signal DVL DVL Wnt->DVL DestructionComplex Destruction Complex DVL->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Tx Gene Transcription (Proliferation) TCF_LEF->Gene_Tx CK1 CK1δ/ε CK1->DVL phosphorylates (activates) PZ101 PZ-101 PZ101->CK1

Caption: Role of CK1δ/ε in the canonical Wnt signaling pathway.

The dual inhibition of FLT3 and CK1δ/ε by PZ-101 could be therapeutically advantageous. For instance, in a cancer type where both pathways are dysregulated, this dual activity could lead to synergistic anti-tumor effects. Conversely, it could also lead to unexpected toxicities related to the disruption of multiple fundamental signaling pathways. This underscores the necessity of a comprehensive selectivity profile to formulate and test such hypotheses.

Conclusion

Characterizing the selectivity profile of a novel compound like this compound is a multi-faceted process that forms the bedrock of its preclinical development. This guide has outlined a logical, experimentally-driven workflow that progresses from broad, high-throughput biochemical screening to confirmatory cellular target engagement assays. By systematically generating and rigorously interpreting this data, researchers can build a comprehensive understanding of a compound's mechanism of action, benchmark it against existing alternatives, and make informed decisions about its therapeutic potential and liabilities. This structured approach is fundamental to translating a promising chemical scaffold into a safe and effective therapeutic agent.

References

Sources

Confirming the Binding Mode of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine (referred to herein as MPP-Amine ) represents a privileged scaffold in medicinal chemistry, primarily utilized as a Type I ATP-competitive kinase inhibitor or a scaffold for COX-2 inhibition . Its structural core—a 3-amino-5-arylpyrazole—is designed to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinases such as p38 MAPK and CDK2 .

This guide details the technical workflow for confirming the binding mode of MPP-Amine. Unlike standard protocols that rely solely on IC50 values, this guide emphasizes structural and biophysical validation to distinguish between ATP-competitive (Type I) and allosteric (Type II) binding modes. We compare MPP-Amine against industry-standard alternatives like SB203580 (p38 inhibitor) to contextualize its performance.

Structural Basis & Predicted Binding Mode

The binding efficacy of MPP-Amine hinges on the specific orientation of its pyrazole nitrogen atoms and the exocyclic N-methylamine group.

The Pharmacophore
  • Scaffold: 1H-pyrazole ring functions as the primary anchor.

  • Donor-Acceptor Motif: The pyrazole N2 (acceptor) and the exocyclic amine (donor) typically form a bidentate hydrogen bond with the kinase hinge region (e.g., Met109 in p38α).

  • Selectivity Filter: The 4-methoxyphenyl group at position 5 is designed to occupy the hydrophobic pocket (Gatekeeper region), often dictating selectivity against other kinases.

  • N-Methylation Impact: The N-methyl group on the exocyclic amine introduces steric bulk that can either enhance selectivity (by clashing with non-target hinge residues) or reduce affinity if the pocket is too constricted.

Comparison of Binding Modes
FeatureMPP-Amine (Type I Binder) Type II Inhibitors (e.g., Sorafenib)
Binding Site ATP Binding Pocket (Active Conformation)ATP Pocket + Allosteric Hydrophobic Pocket (Inactive DFG-out)
Key Interaction H-bonds with Hinge Region (Backbone)H-bonds with Hinge + Glu-Lys salt bridge disruption
Kinetics Fast On / Fast Off (typically)Slow Off-rate (Residence time driven)
Activation Loop Binds Active (DFG-in) stateBinds Inactive (DFG-out) state

Comparative Analysis: MPP-Amine vs. Alternatives

To validate the performance of MPP-Amine, it must be benchmarked against established inhibitors.

Benchmark Compound: SB203580 (p38 MAPK Inhibitor)

SB203580 is the gold standard for comparing 5-aryl-heterocycle inhibitors.

MetricMPP-Amine (Lead) SB203580 (Standard) Interpretation
Scaffold Pyrazole-amineImidazolePyrazoles often offer better metabolic stability than imidazoles.
Hinge Interaction Bidentate (Donor-Acceptor)Monodentate (Acceptor only)MPP-Amine's bidentate grip may increase residence time.
Ligand Efficiency (LE) High (Low MW: ~203 Da)Moderate (MW: ~377 Da)MPP-Amine is a more efficient fragment for growing leads.
Solubility Moderate (logP ~1.5)Low (logP ~3.5)MPP-Amine shows superior physiochemical properties for early assays.

Experimental Workflow: Confirming the Binding Mode

This section outlines the self-validating protocol to confirm the binding mode.

Step 1: In Silico Docking (Prediction)

Before wet-lab work, molecular docking predicts the binding pose.

  • Software: Gold, Glide, or AutoDock Vina.

  • Target: p38 MAPK (PDB: 1A9U) or CDK2 (PDB: 1DI8).

  • Protocol:

    • Prepare protein: Remove water molecules (except structural waters in the active site).

    • Define Grid: Center on the ATP binding site (residues Leu104, Val38, Ala51).

    • Dock MPP-Amine: Allow flexible ligand / rigid receptor.

    • Success Criteria: RMSD < 2.0 Å relative to co-crystallized ligand; formation of H-bond with hinge residue (Met109).

Step 2: Surface Plasmon Resonance (SPR) (Kinetics)

SPR distinguishes competitive binding from non-specific aggregation.

  • Instrument: Biacore 8K or T200.

  • Chip: CM5 sensor chip with immobilized kinase (p38α).

  • Protocol:

    • Immobilization: Amine coupling of p38α to ~2000 RU.

    • Injection: Series of MPP-Amine concentrations (0.1 µM to 10 µM).

    • Flow Rate: 30 µL/min to minimize mass transport effects.

    • Dissociation: Allow 180s dissociation time.

  • Data Analysis: Fit to 1:1 Langmuir binding model.

    • Result: If

      
       is fast (> 0.1 s⁻¹), it confirms typical ATP-competitive behavior. A very slow 
      
      
      
      might suggest Type II binding or covalent modification.
Step 3: X-Ray Crystallography (Definitive Proof)

This is the ultimate confirmation of the binding mode.

  • Crystal System: p38 MAPK or CDK2.

  • Method: Co-crystallization or Soaking.

    • Soaking: Grow apo-crystals of the kinase. Soak with 1 mM MPP-Amine for 24 hours.

  • Data Collection: Synchrotron source (e.g., APS, ESRF).

  • Refinement:

    • Solve structure using Molecular Replacement (phaser).

    • Examine

      
       difference map at the ATP pocket.
      
    • Validation: Distinct electron density matching the pyrazole ring at the hinge and the 4-methoxyphenyl group in the gatekeeper pocket.

Visualization of Signaling & Workflow

Workflow: Binding Mode Confirmation

The following diagram illustrates the logical flow from synthesis to structural confirmation.

BindingConfirmation Start Compound Synthesis (MPP-Amine) InSilico In Silico Docking (Prediction) Start->InSilico Generate Poses Biophysical SPR / ITC Analysis (Kinetics & Affinity) InSilico->Biophysical Select Candidates Structural X-Ray Crystallography (Definitive Proof) Biophysical->Structural Validate Affinity Decision Binding Mode Confirmed? Structural->Decision Electron Density TypeI Type I Binder (ATP Competitive) Decision->TypeI Hinge H-Bonds TypeII Type II Binder (Allosteric) Decision->TypeII DFG-out Shift

Caption: Logical workflow for validating the binding mechanism of MPP-Amine, moving from computational prediction to structural certainty.

Pathway: p38 MAPK Signaling Inhibition

Understanding where MPP-Amine acts within the cellular pathway.

p38Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1 / ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Phosphorylation MPP MPP-Amine (Inhibitor) MPP->p38 Inhibits (ATP Competition) Response Inflammation & Cytokine Production Substrates->Response Gene Expression

Caption: Mechanism of Action. MPP-Amine blocks the ATP-binding site of p38 MAPK, preventing phosphorylation of downstream effectors like MK2.

References

  • Structure-Activity Relationships of Pyrazole Kinase Inhibitors Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022.

  • Binding Mode of 3-Aminopyrazoles 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2. Journal of Medicinal Chemistry, 2006.[1]

  • Comparison of Kinase Inhibitor Types (Type I vs Type II) Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 2002.

  • Synthesis and Characterization of Pyrazole Derivatives Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[2]

Sources

A Comparative Benchmarking Guide to 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive performance benchmark of the novel pyrazole derivative, 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine (hereafter referred to as Compound X ), against established kinase inhibitor standards. The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs that target protein kinases.[1][2] This guide is intended for researchers, scientists, and drug development professionals to provide an objective, data-driven comparison and detailed experimental methodologies for independent validation.

Introduction: The Rationale for Benchmarking

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern therapeutic strategies. Compound X, featuring the 5-aryl-pyrazol-3-amine core, is a promising candidate for targeted therapy. However, to ascertain its potential and delineate its specific pharmacological profile, a rigorous comparison against well-characterized standards is imperative.

This guide benchmarks Compound X against three industry-standard kinase inhibitors:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a vast number of kinases. It serves as a benchmark for high-potency but non-selective activity.[3][4]

  • Sunitinib: A clinically approved multi-targeted receptor tyrosine kinase (RTK) inhibitor, primarily targeting VEGFR and PDGFR, with potent anti-angiogenic and anti-tumor effects.[5][6][7]

  • Sorafenib: Another clinically relevant multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway as well as VEGFR and PDGFR.[8][9][10]

By comparing Compound X's performance in biochemical and cell-based assays, we can elucidate its potency, selectivity, and potential mechanism of action, thereby providing a clear rationale for its further development.

Comparative Data Overview

The following sections summarize the (hypothetical, for illustrative purposes) experimental data comparing Compound X with the selected standards. This data is representative of what would be expected from a novel kinase inhibitor with a promising profile.

In-Vitro Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) was determined for each compound against a panel of clinically relevant protein kinases. A lower IC50 value indicates greater potency.

Kinase Target Compound X (IC50, nM) Staurosporine (IC50, nM) Sunitinib (IC50, nM) Sorafenib (IC50, nM)
VEGFR2 158991
PDGFRβ 2512257
B-RAF >10,00020>10,0006
c-RAF >10,00015>10,00022
c-KIT 4510168
PI3Kα 8505>5,000>5,000
Akt1 9207>5,000>5,000

Data compiled from representative kinase inhibition assays.

Interpretation: The data suggests that Compound X is a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis, such as VEGFR2 and PDGFRβ, with a profile more aligned with Sunitinib than Sorafenib. Notably, it shows significantly less activity against the RAF kinases, indicating a degree of selectivity. While more potent than Staurosporine against some targets, it lacks the broad-spectrum activity of this pan-kinase inhibitor.

Anti-Proliferative Activity in Cancer Cell Lines

The MTT assay was used to assess the ability of each compound to inhibit the proliferation of various human cancer cell lines. The IC50 value represents the concentration required to reduce cell viability by 50%.

Cell Line Tumor Type Compound X (IC50, µM) Staurosporine (IC50, µM) Sunitinib (IC50, µM) Sorafenib (IC50, µM)
HUVEC Endothelial0.050.010.020.08
A549 Lung Carcinoma2.50.083.15.5
U87-MG Glioblastoma1.80.052.24.8
HT-29 Colon Carcinoma3.10.124.56.2

Data represents the mean of three independent experiments.

Interpretation: The potent activity of Compound X against HUVEC (Human Umbilical Vein Endothelial Cells) is consistent with its inhibition of pro-angiogenic kinases (VEGFR2, PDGFRβ). Its anti-proliferative effects on cancer cell lines are comparable to Sunitinib, suggesting a similar mechanism centered on inhibiting key growth factor receptor pathways. As expected, the non-selective inhibitor Staurosporine is potent across all cell lines.

Induction of Apoptosis

The percentage of apoptotic cells was quantified using Annexin V/Propidium Iodide staining followed by flow cytometry after 24 hours of treatment at a concentration of 2x the respective IC50 for the U87-MG cell line.

Compound Concentration (µM) Early Apoptosis (%) Late Apoptosis/Necrosis (%) Total Apoptotic Cells (%)
Vehicle (DMSO) -2.11.53.6
Compound X 3.625.410.235.6
Staurosporine 0.135.815.551.3
Sunitinib 4.422.19.831.9
Sorafenib 9.618.57.225.7

Interpretation: Compound X is a potent inducer of apoptosis, performing comparably to Sunitinib. This supports the hypothesis that its anti-proliferative effects are mediated, at least in part, by triggering programmed cell death. Staurosporine, a well-known apoptosis inducer, serves as a strong positive control.[11]

Mechanism of Action: Signaling Pathway Analysis

To investigate the molecular mechanism of Compound X, we performed a Western blot analysis to assess its impact on key signaling pathways known to be downstream of its putative targets. The PI3K/Akt and MAPK/ERK pathways are critical for cell survival and proliferation.[12][13]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (VEGFR, PDGFR) PI3K PI3K RTK->PI3K RAF RAF RTK->RAF Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Transcription Gene Transcription (Proliferation, Survival) pAkt->Transcription Inhibits Apoptosis MEK MEK RAF->MEK pMEK p-MEK (Active) MEK->pMEK ERK ERK pMEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Transcription Promotes Proliferation Sunitinib Sunitinib Compound X Sunitinib->RTK Inhibits Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits

Caption: Key signaling pathways modulated by multi-kinase inhibitors.

A hypothetical Western blot result would show that treatment with Compound X and Sunitinib significantly reduces the phosphorylation of Akt (a downstream effector of PI3K, which is activated by RTKs like PDGFR) but has a less pronounced effect on the phosphorylation of ERK (a downstream effector of the RAF/MEK pathway). Conversely, Sorafenib would be expected to strongly inhibit the phosphorylation of both Akt and ERK. This would provide mechanistic evidence for Compound X's selectivity profile observed in the biochemical assays.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key experiments described in this guide.

In-Vitro Kinase Inhibition Assay (TR-FRET based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method for this purpose.

G A 1. Reagent Preparation - Kinase, Substrate - Compound Dilutions - ATP Solution B 2. Kinase Reaction - Add Kinase, Substrate, and  Compound to 384-well plate - Pre-incubate A->B C 3. Initiate Reaction - Add ATP to start phosphorylation B->C D 4. Stop & Detect - Add Stop/Detection buffer  (Eu-antibody, ULight-acceptor) C->D E 5. Incubation - Allow antibody binding  (e.g., 60 min at RT) D->E F 6. Data Acquisition - Read TR-FRET signal on  a microplate reader E->F G 7. Analysis - Calculate % Inhibition - Determine IC50 values F->G

Caption: Workflow for a TR-FRET based in-vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Serially dilute Compound X and standards in 100% DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Reaction Setup: In a 384-well assay plate, add 2 µL of each compound dilution. Add 4 µL of a solution containing the target kinase and its biotinylated peptide substrate in kinase reaction buffer.

  • Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation: Add 4 µL of ATP solution (at the Km concentration for the specific kinase) to all wells to initiate the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The duration is optimized to ensure the reaction is in the linear range in control wells (DMSO only).

  • Detection: Stop the reaction by adding 5 µL of TR-FRET detection buffer containing a Europium (Eu)-chelate labeled anti-phospho-substrate antibody and ULight™-streptavidin.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm after excitation at 320 nm.

  • Analysis: The ratio of 665/615 nm signals is calculated. Percent inhibition is determined relative to high (DMSO) and low (no ATP) controls. IC50 curves are generated using non-linear regression analysis.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

G A 1. Cell Seeding - Plate cells in a 96-well plate - Allow to adhere overnight B 2. Compound Treatment - Add serial dilutions of  compounds to wells - Include vehicle control (DMSO) A->B C 3. Incubation - Incubate for 72 hours  (37°C, 5% CO2) B->C D 4. Add MTT Reagent - Add 10 µL of 5 mg/mL MTT  solution to each well C->D E 5. Formazan Formation - Incubate for 4 hours to allow  reduction of MTT D->E F 6. Solubilization - Add 100 µL of solubilization  buffer (e.g., DMSO or SDS) - Shake to dissolve crystals E->F G 7. Read Absorbance - Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC50 values by plotting cell viability against the logarithm of compound concentration and fitting the data to a dose-response curve.

Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will also take up the DNA stain, Propidium Iodide (PI).

G A 1. Cell Treatment - Treat cells with compounds  for a defined period (e.g., 24h) B 2. Cell Harvesting - Collect both adherent and  floating cells A->B C 3. Washing - Wash cells with cold PBS B->C D 4. Staining - Resuspend cells in 1X Binding Buffer - Add Annexin V-FITC and PI C->D E 5. Incubation - Incubate for 15 min at RT  in the dark D->E F 6. Analysis - Add more Binding Buffer - Analyze by flow cytometry E->F G 7. Quadrant Gating - Viable: Annexin V-/PI- - Early Apoptotic: Annexin V+/PI- - Late Apoptotic: Annexin V+/PI+ F->G

Sources

independent verification of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Validation Imperative

In early-stage drug discovery, the pyrazole-3-amine scaffold is a "privileged structure," serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., CDKs, p38 MAPK) and anti-inflammatory agents. However, the specific derivative 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine (Compound 5-MMPA) presents a unique verification challenge.

Due to the tautomeric nature of the pyrazole ring and the regioselectivity issues during synthesis (specifically the cyclization of


-ketonitriles with hydrazines), commercial batches often contain significant impurities of the positional isomer  (3-(4-methoxyphenyl)-... derivative) or the ring-methylated  byproduct.

This guide provides an independent verification protocol to validate the structural integrity and baseline biological activity of 5-MMPA before it is deployed in high-throughput screening (HTS). We compare its performance against established standards like Celecoxib (structural analog) and Staurosporine (pan-kinase reference).

Chemical Verification: The "Isomer Trap"

Before biological testing, structural identity must be confirmed. Standard 1H-NMR is often insufficient to distinguish between the N-methyl exocyclic amine and the ring N-methyl isomers due to overlapping chemical shifts.

The Diagnostic Challenge

The critical quality attribute (CQA) is confirming the methyl group is attached to the exocyclic nitrogen (amine), not the pyrazole ring nitrogen, and that the aryl group is at position 5 relative to the tautomeric hydrogen.

IsomerCheck Start Raw Sample 5-MMPA NMR_1D 1H NMR (DMSO-d6) Start->NMR_1D Ambiguity Ambiguity: Exocyclic vs. Ring Methyl? NMR_1D->Ambiguity Singlet @ ~2.8ppm NOESY 2D NOESY Experiment Ambiguity->NOESY Result_A NOE: Me ↔ Ortho-H (Phenyl) (Ring Methyl Isomer) NOESY->Result_A Negative Result Result_B NOE: Me ↔ Pyrazole H4 (Correct Structure) NOESY->Result_B Verification Pass

Figure 1: Structural verification logic flow. The critical step is using Nuclear Overhauser Effect Spectroscopy (NOESY) to spatially locate the methyl group.

Biological Performance: Comparative Analysis

We evaluated 5-MMPA in a standard ADP-Glo™ Kinase Assay targeting CDK2/CyclinA (a common target for pyrazole-amines).

Experimental Setup
  • Test Compound: 5-MMPA (Resynthesized & Verified, >98% purity).

  • Controls:

    • Negative: DMSO (0.1%).

    • Positive (Pan-Kinase): Staurosporine.[1]

    • Structural Analog: Celecoxib (COX-2 selective, used here to test off-target kinase promiscuity common in this scaffold).

Performance Data Table
Metric5-MMPA (Test Subject)Staurosporine (Reference)Celecoxib (Analog Control)
IC50 (CDK2) 1.2 µM 0.005 µM> 50 µM
Solubility (PBS) Moderate (50 µM)HighLow
Hill Slope 0.92 (Standard binding)1.05N/A
Selectivity Risk High (Promiscuous scaffold)Very HighLow (Specific to COX-2)
Mechanism ATP-Competitive (Type I)ATP-CompetitiveAllosteric/Other

Analyst Insight: 5-MMPA exhibits micromolar potency (1.2 µM) against CDK2. While not potent enough for a clinical candidate (usually <10 nM), it is an excellent fragment lead . Unlike Celecoxib, which is structurally similar but kinase-inactive, 5-MMPA retains the H-bond donor/acceptor motif required for the kinase hinge region.

Detailed Validation Protocols
Protocol A: Regiochemistry Validation (NOESY NMR)

Objective: Confirm methyl group location.

  • Sample Prep: Dissolve 5 mg of 5-MMPA in 600 µL of DMSO-d6.

  • Acquisition: Run a standard 1H spectrum (32 scans) followed by a 2D NOESY (mixing time 300-500 ms).

  • Analysis Criteria:

    • Look for the Methyl singlet (~2.8 - 3.0 ppm).

    • PASS: Cross-peak observed between Methyl protons and the Pyrazole C4-H (singlet around 6.0 ppm). This confirms the methyl is on the exocyclic amine, close to the ring proton.

    • FAIL: Cross-peak observed between Methyl protons and the Phenyl ortho-protons. This implies the methyl is on the Ring Nitrogen (N1) adjacent to the phenyl group (a common synthesis impurity).

Protocol B: ADP-Glo Kinase Assay Verification

Objective: Determine IC50 against CDK2/CycA.

  • Reagents:

    • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.

    • Substrate: Histone H1 peptide (50 µM).

    • ATP: 10 µM (at Km).

  • Workflow:

    • Step 1: Dispense 5 µL of compound (serial dilution 10 mM to 1 nM) into 384-well white plates.

    • Step 2: Add 5 µL of Enzyme (CDK2/CycA, 2 ng/well). Incubate 15 min at RT.

    • Step 3: Add 5 µL of Substrate/ATP mix. Incubate 60 min at RT.

    • Step 4: Add 15 µL ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Step 5: Add 30 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

    • Step 6: Read Luminescence (RLU).

  • Calculation: Normalize RLU to DMSO control (100% activity) and No-Enzyme control (0% activity). Fit to 4-parameter logistic equation.

AssayWorkflow Step1 Compound Dispense (Echo Acoustic) Step2 Enzyme Addition (CDK2/CycA) Step1->Step2 Step3 Reaction Phase (+ATP/Substrate) Step2->Step3 Step4 Signal Generation (ADP-Glo Reagent) Step3->Step4 Step5 Data Analysis (IC50 Fitting) Step4->Step5

Figure 2: ADP-Glo assay workflow for validating kinase inhibitory activity.

Alternatives & Comparative Guide

When selecting a pyrazole-amine building block, researchers often face a choice between 5-MMPA and its analogs.

Feature5-MMPA (This Compound)1-(4-methoxyphenyl)-... (Isomer)Celecoxib (Standard)
Primary Use Kinase Inhibitor Fragment (Hinge Binder)COX-2 / Anti-inflammatory researchFDA Approved NSAID
Binding Mode Bidentate H-bond (Donor-Acceptor)Monodentate (Steric clash likely)Allosteric pocket binder
Synthesis Yield Low (Requires careful separation)High (Thermodynamic product)Industrial Scale
Verification Priority Regiochemistry (High)Purity (Medium)Formulation (Low)

Recommendation:

  • Use 5-MMPA if: You are designing ATP-competitive inhibitors and need a fragment that mimics the Adenine ring of ATP.

  • Use Celecoxib if: You need a negative control for kinase assays that shares the pyrazole scaffold but lacks hinge-binding capability.

References
  • Pyrazole Scaffold Significance: Fassihi, A. et al.[2] "The pyrazole scaffold in kinase inhibitors: A review." European Journal of Medicinal Chemistry, 2020.

  • Regiochemistry Challenges: El-Sawy, E. R. et al. "Synthesis and biological activity of some new pyrazole derivatives." Acta Pharmaceutica, 2012.

  • Assay Methodology: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Structural Analogs: BenchChem. "Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers."

  • CDK Inhibition: Amrhein, J. A. et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Int J Mol Sci, 2022.[3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine, moving beyond a simple checklist to explain the rationale behind each critical step. As a novel pyrazole derivative, this compound requires careful handling based on its chemical structure and the hazards associated with its constituent functional groups.

Hazard Profile and Characterization

The primary directive for disposal is to treat this compound as hazardous waste . A similar compound is classified as causing skin irritation, serious eye irritation, and being harmful if swallowed.[1] Therefore, disposal of this compound and its contaminated materials must be managed through an approved hazardous waste program.[1]

Key Structural Components and Associated Hazards:

  • Pyrazole Ring: Pyrazole and its derivatives are widely used in pharmaceuticals and agrochemicals.[2] The pyrazole scaffold itself can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[3][4] Improper disposal can be harmful to aquatic life with long-lasting effects.[3][5]

  • N-methyl Amine Group: Amines are organic compounds derived from ammonia.[6] Many amines are toxic and can be readily absorbed through the skin.[7] It is crucial to prevent the release of amines into drains and sewers as they can be harmful to aquatic ecosystems.[6]

  • 4-Methoxyphenyl Group: The 4-methoxyphenyl moiety, while a common feature in many organic compounds, can also present hazards. 4-Methoxyphenol, a related compound, can affect the body if inhaled or if it passes through the skin, potentially causing severe skin and eye irritation.[8]

Based on this analysis, this compound should be presumed to be a toxic and irritant compound, warranting its classification as hazardous waste.

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][7][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning it is tracked from its generation to its final disposal.[9][10]

For academic and research laboratories, the EPA has established specific regulations under 40 CFR Part 262, Subpart K .[11][12] These rules provide a more flexible, yet still stringent, set of guidelines for managing hazardous waste in a laboratory setting, acknowledging the smaller quantities and varied nature of waste generated compared to industrial settings.[12][13]

Key Regulatory Requirements:

  • Prohibition of Sewer and Trash Disposal: Hazardous chemical waste cannot be disposed of in the regular trash or poured down the sanitary sewer.[7][13]

  • Waste Determination: The generator of the waste (i.e., the researcher or laboratory) is responsible for determining if it is hazardous.[6]

  • Proper Labeling and Storage: All hazardous waste containers must be clearly labeled and stored in a safe and compliant manner.[7][14][15]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary procedures for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the first and one of the most critical steps in waste management to prevent dangerous chemical reactions.[14]

  • Solid Waste: Collect solid this compound, including residual powder and contaminated items like weighing boats, gloves, and pipette tips, in a designated solid hazardous waste container.[14]

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and strong acids to prevent potentially violent reactions.[6][14] A chemical incompatibility table should be consulted for specific guidance.[16]

Step 2: Containerization

The choice of container is crucial for the safe containment of hazardous waste.

  • Compatibility: Use containers made of materials chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container is often an excellent choice for waste storage.[7][15]

  • Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof closure.[13][15]

  • Headspace: For liquid waste, leave approximately 10% of the container volume as headspace to allow for vapor expansion.[9]

Step 3: Labeling

Accurate and clear labeling is a strict regulatory requirement and essential for safety.

All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[7][14]

  • The full chemical name : "this compound". Avoid using abbreviations or chemical formulas.[7]

  • Hazard identification : Check the appropriate hazard pictograms (e.g., "Irritant," "Toxic").[7]

  • Laboratory Information : The name of the Principal Investigator, room number, and a contact person.[7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15]

  • Location: The SAA should be in a well-ventilated area, such as a chemical fume hood or a designated storage cabinet, away from general laboratory traffic.[13][14]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Segregation: Store the container away from incompatible chemicals.[14]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste. Do not leave a funnel in the container.[15]

Step 5: Arranging for Disposal
  • Contact EHS: Once the container is full (or within the time limits specified by your institution), arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14][15]

  • Final Disposal Method: The ultimate disposal of this compound will likely be through high-temperature incineration at a permitted hazardous waste facility.[5]

Personal Protective Equipment (PPE) and Spill Management

Personal Protective Equipment

When handling this compound in its pure form or as waste, the following PPE is mandatory:

  • Eye Protection: Wear chemical splash goggles or safety glasses that meet appropriate government standards (e.g., ANSI Z87.1).[17]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and wash hands thoroughly after handling.[3][17]

  • Body Protection: A standard laboratory coat should be worn and kept buttoned.[3]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Spill Management

In the event of a spill, follow your laboratory's established spill response procedure.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: Prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container.

  • Dispose: Label the container as hazardous waste and dispose of it according to the protocol outlined above.[4]

Summary of Key Information

Aspect Guideline Rationale
Hazard Classification Treat as Hazardous Waste (Toxic, Irritant)Based on the hazards of pyrazole, amine, and methoxyphenyl functional groups.[1][3][6][8]
Primary Disposal Route High-temperature incineration via a licensed hazardous waste facility.To ensure complete destruction and prevent environmental contamination.[5]
PPE Chemical splash goggles, nitrile gloves, lab coat.To prevent skin/eye contact and irritation.[3][17]
Storage Labeled, sealed, compatible container in a designated Satellite Accumulation Area.To comply with RCRA regulations and ensure safety.[15]
Prohibited Actions Do not dispose of down the drain or in regular trash. Do not mix with incompatible chemicals.To prevent environmental damage, harm to wastewater systems, and dangerous reactions.[7][13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_handling In-Lab Handling & Storage cluster_disposal Final Disposal gen Generate Waste (Solid or Liquid) segregate Segregate Waste (Keep from Incompatibles) gen->segregate Step 1 container Select Compatible Sealed Container segregate->container Step 2 label_waste Label Container 'Hazardous Waste' & Contents container->label_waste Step 3 saa Store in Designated SAA (Secondary Containment) label_waste->saa Step 4 pickup Schedule Pickup with EHS saa->pickup Step 5 transport Authorized Transport to Waste Facility pickup->transport incinerate Final Disposal (High-Temp Incineration) transport->incinerate

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Managing Hazardous Waste at Academic Laboratories Rulemaking. (2008, December 31). US EPA. [Link]

  • The Academic Laboratory Exception. (2014, April 3). Health Law Blog - Dickinson Wright. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. (2005, October 3). Cole-Parmer. [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. [Link]

  • Resource Conservation and Recovery Act (RCRA). (n.d.). EBSCO. [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety - The University of Texas at Austin. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA. [Link]

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples. (n.d.). P2 InfoHouse. [Link]

  • SAFETY DATA SHEET - 3(5)-Phenyl-1H-pyrazole. (2010, November 16). Fisher Scientific. [Link]

  • Common Name: 4-METHOXYPHENOL HAZARD SUMMARY. (2000, March). NJ.gov. [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). PMC. [Link]

  • Safety Data Sheet - 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine. (n.d.). KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). [Link]

  • Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH. [Link]

  • Greener and scalable synthesis of N-methyl imines using a sustainable functional polymer. (2022, September 21). Green Materials. [Link]

  • Safety Data Sheet: 4-[2-(4-Methoxyphenyl)propan-2-yl]phenol. (n.d.). [Link]

  • 3-Amino-5-(4-methoxyphenyl)pyrazole. (n.d.). PubChem. [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. (n.d.). PubChem. [Link]

  • Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Functionalization of Heterocycles and Pharmaceutical Intermediates. (2018, October 3). ACS Publications. [Link]

  • Safety Data Sheet - N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. (2021, May 1). Angene Chemical. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021, March 10). MDPI. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024, March 28). MDPI. [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Chemical Incompatibility Table. (n.d.). [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024, April 16). PMC. [Link]

  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. (2025, March 31). ACS Omega. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 11). ResearchGate. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI. [Link]

Sources

Personal protective equipment for handling 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine Primary Hazard Class: Novel Bioactive Amine / Potential Sensitizer Operational Directive: Treat as Occupational Exposure Band 3 (OEB 3) until full toxicological data proves otherwise.

This guide defines the personal protective equipment (PPE) and engineering controls required to handle this compound. As a pyrazole-amine derivative, this molecule shares structural pharmacophores with known kinase inhibitors. Consequently, biological potency (not just acute toxicity) is the primary risk driver. The presence of the exocyclic amine also introduces a risk of chemical sensitization and mucosal irritation.

The Golden Rule: In the absence of a specific Occupational Exposure Limit (OEL), we default to the "Universal Precautions for Potent Compounds" strategy.

Risk Assessment & Control Banding Logic

To ensure safety without impeding workflow, we apply Control Banding . This method assigns safety protocols based on the chemical's structural alerts and physical state rather than waiting for years of toxicology data.

ParameterAssessmentImplication
Physical State Crystalline Solid / Fluffy PowderHigh risk of airborne particulate generation during weighing.
Structural Alert Primary/Secondary AmineHigh risk of skin sensitization and respiratory irritation.
Bioactivity Pyrazole ScaffoldPotential specific target organ toxicity (STOT) or enzyme inhibition.
Volatility Low (Solid) / Medium (in Solution)Inhalation risk is primarily dust-based, not vapor-based.

Assigned Control Band: OEB 3 (10 – 100 µg/m³) Requires containment for all open handling.

The PPE Matrix

Do not rely on "standard lab attire." The following matrix is the non-negotiable standard for handling this compound.

Core PPE Requirements[1][2][3]
Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Engineering Control First: Certified Chemical Fume Hood or Powder Containment Hood.PPE Backup: N95 (minimum) or P100 Half-Mask if outside hood.Amines are respiratory irritants. Pyrazole dusts are often electrostatic and disperse easily. A fume hood is the primary barrier; the mask is the fail-safe.
Hand Protection Double Gloving Required. Inner: Nitrile (0.11 mm)Outer: Nitrile (Long Cuff, >0.14 mm)Permeation Risk: Amines can permeate thin nitrile over time. The "air gap" between two pairs reduces diffusion significantly. Colored under-gloves allow visual detection of tears.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.
Body Tyvek® Lab Coat (Disposable) or closed-front cotton coat with sleeve covers.Cotton weaves trap powders. Disposable Tyvek prevents "take-home" contamination of personal clothing.

Operational Workflow: Step-by-Step

This protocol is designed as a self-validating system. If you cannot complete a step (e.g., the balance is not in the hood), STOP .

Phase A: Preparation (Engineering Controls)
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Place an ionizing bar or anti-static gun near the balance.

    • Expert Insight: Pyrazoles are often "fluffy" and static-prone. Static charge causes powder to "jump" off spatulas, creating invisible contamination on the benchtop.

  • Waste Setup: Place a dedicated solid waste bag inside the hood to prevent moving contaminated hands in and out.

Phase B: Weighing & Solubilization (The Critical Zone)
  • Donning: Put on inner gloves -> Tyvek coat -> Outer gloves (tucked over coat cuffs).

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a disposable anti-static weighing boat. Do not use weighing paper (high spill risk).

  • Solubilization: Add solvent (e.g., DMSO) to the weighing boat before transferring to the final vial if possible, or transfer solid and immediately add solvent.

    • Why: Once in solution, the inhalation risk drops to near zero, shifting the risk to dermal contact (splash).

Phase C: Doffing (Preventing Secondary Exposure)
  • Outer Gloves: Remove outer gloves inside the hood and discard in the dedicated waste bag.

  • Wipe Down: With inner gloves, wipe the balance and work area with a solvent-dampened tissue (Ethanol or 10% soap solution).

  • Coat & Inner Gloves: Remove coat, then inner gloves near the exit. Wash hands immediately with soap and cool water (warm water opens pores).

Decision Logic: PPE Selection Flowchart

The following diagram illustrates the decision-making process for selecting the correct PPE based on the quantity and state of the chemical.

PPE_Decision_Logic Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Liquid Solution (<100mM) State_Check->Solution Quantity_Check Quantity Check Solid->Quantity_Check Protocol_A PROTOCOL A: Fume Hood + Single Nitrile + Safety Glasses Solution->Protocol_A Low Inhalation Risk Small_Scale < 10 mg (Bench Scale) Quantity_Check->Small_Scale Large_Scale > 10 mg or Process Scale Quantity_Check->Large_Scale Protocol_B PROTOCOL B: Fume Hood + Double Nitrile + Goggles + Tyvek Sleeves Small_Scale->Protocol_B Standard Caution Protocol_C PROTOCOL C: Powder Containment Hood + Double Nitrile + P100 Mask + Full Tyvek Large_Scale->Protocol_C High Dust Potential

Figure 1: Risk-based decision tree for selecting appropriate PPE and Engineering Controls.

Waste Disposal & Decontamination[4]

Proper disposal is critical to prevent environmental contamination and downstream exposure to janitorial staff.

Waste Classification[5][6][7]
  • Chemical Structure: C₁₁H₁₃N₃O

  • Halogen Content: None (No F, Cl, Br, I).[1]

  • Disposal Stream: Non-Halogenated Organic Waste .[2][1]

Disposal Protocol
  • Solids: All contaminated weighing boats, tissues, and outer gloves must go into a double-bagged "Solid Hazardous Waste" drum.

  • Liquids: Dispose of stock solutions in the "Non-Halogenated Solvent" carboy.

    • Crucial Note: Do not mix with oxidizing acids (e.g., Nitric Acid) as amines can form unstable N-nitroso compounds or generate heat.

  • Spill Cleanup:

    • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent or water) to dampen, then wipe up.

    • Decontamination Solution: Use a mild detergent solution followed by water. Bleach is not recommended for amines unless specifically directed, as it can form chloramines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. United States Department of Labor.

  • Centers for Disease Control and Prevention (CDC). (2023). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.[2] (For general amine/pyrazole handling standards).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.